molecular formula C6H12O3 B1197264 3-Hydroxy-2,2-dimethylbutanoic acid CAS No. 29269-83-8

3-Hydroxy-2,2-dimethylbutanoic acid

Numéro de catalogue: B1197264
Numéro CAS: 29269-83-8
Poids moléculaire: 132.16 g/mol
Clé InChI: RVWQQCKPTVZHJM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Hydroxy-2,2-dimethylbutanoic acid (CAS 29269-83-8) is a chiral compound with the molecular formula C6H12O3 and an average mass of 132.16 g/mol . It serves as a versatile heterocyclic building block in organic synthesis, particularly for developing novel bioactive molecules . A significant area of research involves its use as a key synthon for creating potent anticancer agents. Studies have shown that derivatives of this acid, such as methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, can be synthesized and exhibit selective antiproliferative activity against human colon cancer cells (HCT-116), while showing less impact on normal cells . These compounds are investigated as potential histone deacetylase inhibitors (HDACIs) and are believed to act through HSP90 and TRAP1 mediated signaling pathways, inducing apoptosis in cancerous cells . The structural core of this acid is also valuable in exploring treatments for rare metabolic disorders, as related short-chain carboxylic acids have been identified as clinical candidates for conditions like propionic acidemia (PA) and methylmalonic acidemia (MMA) . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-hydroxy-2,2-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(7)6(2,3)5(8)9/h4,7H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWQQCKPTVZHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951860
Record name 3-Hydroxy-2,2-dimethylbutanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40951860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29269-83-8
Record name 2,2-Dimethyl-3-hydroxybutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29269-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-3-hydroxybutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029269838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2,2-dimethylbutanoic acid
Source EPA DSSTox
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Foundational & Exploratory

The Definitive Technical Guide to 3-Hydroxy-2,2-Dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-2,2-dimethylbutanoic acid (CAS: 29269-83-8) represents a specialized class of chiral building blocks characterized by a gem-dimethyl substitution alpha to the carboxyl group. This structural motif is not merely cosmetic; it imparts significant metabolic stability by blocking


-oxidation and restricting conformational freedom via the Thorpe-Ingold effect .

In pharmaceutical development, this moiety is critical. It serves as a validated metabolite of the blockbuster drug Simvastatin and functions as a robust chiral linker in the synthesis of protease inhibitors and polyketide mimetics. This guide provides a rigorous technical analysis of its synthesis, resolution, and application, moving beyond basic descriptions to actionable, industrial-grade protocols.

Chemical Identity & Structural Logic[1]

The molecule features a 4-carbon backbone with a quaternary carbon at position 2 and a chiral center at position 3.

PropertySpecification
IUPAC Name 3-Hydroxy-2,2-dimethylbutanoic acid
CAS Number 29269-83-8
Molecular Formula

Molecular Weight 132.16 g/mol
Chiral Center C3 (Accepts R or S configuration)
Key Structural Feature Gem-dimethyl group (C2): Provides steric bulk, preventing racemization and enzymatic degradation.[1]
The Gem-Dimethyl Effect (Thorpe-Ingold)

The two methyl groups at C2 compress the internal bond angle (


), forcing the hydroxyl group (C3) and the carboxyl group (C1) closer together. This pre-organization accelerates intramolecular reactions (like lactonization) and rigidifies the molecule when used as a drug linker, often improving binding affinity by reducing the entropic penalty upon binding to a protein target.

Synthetic Routes: Strategic Analysis

The synthesis of enantiopure 3-hydroxy-2,2-dimethylbutanoic acid is challenging due to the steric hindrance provided by the gem-dimethyl group adjacent to the reaction center.

Pathway Comparison
MethodMechanismEnantiomeric Excess (ee)ScalabilityCost Efficiency
Asymmetric Hydrogenation Ru/Rh-BINAP reduction of

-keto ester
>98%High (Industrial)High (Catalyst cost)
Enzymatic Kinetic Resolution Lipase-catalyzed hydrolysis/transesterification>99% (after workup)MediumLow (Green Chem)
Biocatalytic Reduction Ketoreductase (KRED) reduction of ketone>99%HighMedium
Visualizing the Workflow

The following diagram illustrates the two primary industrial routes: the Biocatalytic Reduction (Route A) and the Kinetic Resolution (Route B).

SynthesisPathways Start Methyl 2,2-dimethyl-3-oxobutanoate (Achiral Precursor) KRED Biocatalysis (KRED + NADPH) Start->KRED Route A Racemate Racemic 3-Hydroxy Ester Start->Racemate NaBH4 Reduction Prod_S (S)-Methyl 3-hydroxy-2,2-dimethylbutanoate (>99% ee) KRED->Prod_S Stereoselective Reduction Lipase Kinetic Resolution (CALB Lipase) Racemate->Lipase Route B (Vinyl Acetate) Prod_R_Ac (R)-Acetate Ester Lipase->Prod_R_Ac Fast Reaction Prod_S_Alc (S)-Alcohol Lipase->Prod_S_Alc Slow Reaction

Figure 1: Comparative synthetic pathways. Route A (Blue) utilizes direct asymmetric reduction for high yield. Route B (Red) utilizes enzymatic resolution to separate enantiomers.[2]

Detailed Protocol: Enzymatic Kinetic Resolution

While asymmetric hydrogenation is powerful, Enzymatic Kinetic Resolution (EKR) is often preferred in medicinal chemistry labs for its operational simplicity, low cost, and absence of heavy metals. The following protocol uses Candida antarctica Lipase B (CALB) to resolve the racemic ethyl ester.

Objective

To isolate (S)-ethyl 3-hydroxy-2,2-dimethylbutanoate with >98% ee.

Materials
  • Substrate: Racemic ethyl 3-hydroxy-2,2-dimethylbutanoate (10 g, 62.4 mmol).

  • Enzyme: Immobilized CALB (e.g., Novozym 435), 500 mg.

  • Acyl Donor: Vinyl acetate (3.0 eq).

  • Solvent: MTBE (Methyl tert-butyl ether) or Diisopropyl ether (DIPE).

  • Monitoring: GC or HPLC with Chiralpak AD-H column.

Step-by-Step Methodology
  • Preparation: Dissolve 10 g of the racemic substrate in 100 mL of anhydrous MTBE in a 250 mL round-bottom flask.

    • Scientific Note: Anhydrous conditions are critical to prevent hydrolysis. The lipase is functioning in "transesterification mode."[3]

  • Initiation: Add 17.2 mL (187 mmol) of Vinyl Acetate followed by 500 mg of Novozym 435.

    • Mechanistic Insight: The lipase selectively acetylates the (R)-enantiomer due to the spatial fit of the acyl-enzyme intermediate. The (S)-enantiomer remains as the free alcohol because the gem-dimethyl group sterically hinders the approach of the (S)-hydroxyl to the catalytic serine triad.

  • Incubation: Stir the suspension at 30°C at 200 rpm. Monitor the reaction via chiral HPLC every 2 hours.

    • Stop Condition: Terminate the reaction when the conversion reaches exactly 50% (typically 24-48 hours). Pushing beyond 50% risks acetylating the slower (S)-enantiomer, eroding optical purity.

  • Workup: Filter off the immobilized enzyme (can be washed and reused). Concentrate the filtrate under reduced pressure to obtain a mixture of (S)-alcohol and (R)-acetate.

  • Separation: Purify via Silica Gel Column Chromatography.

    • Mobile Phase: Hexane:Ethyl Acetate (gradient 10:1 to 4:1).

    • Elution Order: The (R)-acetate (less polar) elutes first; the target (S)-alcohol (more polar) elutes second.

  • Hydrolysis (Optional): To obtain the free acid, treat the isolated (S)-ester with LiOH in THF/Water (1:1) at 0°C.

Quality Control & Analytical Validation

Trustworthiness in chiral chemistry relies on rigorous analytics. The gem-dimethyl group can cause peak broadening in NMR due to rotameric restriction, so HPLC is the gold standard.

Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane : Isopropanol (95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Temperature: 25°C.

Self-Validating NMR Check

The gem-dimethyl protons provide a built-in diagnostic tool. In the racemate, the two methyl groups on C2 appear as distinct singlets (diastereotopic if the center is chiral, but in a racemate environment, they are chemically equivalent unless a chiral shift reagent is used).

  • 1H NMR (CDCl3): Look for two singlets around

    
     1.20 ppm.
    
  • Validation: Upon addition of a chiral shift reagent (e.g.,

    
    ), the gem-dimethyl singlets of the enantiomers will split. A single set of signals indicates enantiopurity.
    

Pharmaceutical Applications

Statin Metabolites & Derivatives

3-Hydroxy-2,2-dimethylbutanoic acid is a known metabolite of Simvastatin (Zocor). In drug development, synthesizing this specific metabolite allows for:

  • Toxicity Screening: Verifying that the metabolite does not contribute to off-target effects (e.g., myopathy).

  • Prodrug Design: The hydroxyl group can be esterified to create lipophilic prodrugs that release the active acid moiety in vivo.

Stability-Enhanced Linkers

The gem-dimethyl group blocks the common metabolic pathway of


-oxidation.
  • Application: In the design of peptide mimetics or HDAC inhibitors, replacing a standard alkyl chain with the 2,2-dimethyl-3-hydroxy motif significantly increases the plasma half-life (

    
    ) of the drug candidate.
    
Chiral Auxiliaries

The acid can be coupled to achiral substrates (via the carboxyl group). The steric bulk of the tert-butyl-like group at C2, combined with the chiral center at C3, exerts powerful stereocontrol on reactions occurring at the distal end of the molecule.

References

  • PubChem. (2025).[1][4] 2,2-Dimethyl-3-hydroxybutyric acid - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2021). An Alternative Enzymatic Route to Ergogenic Ketone Body Esters. Retrieved from [Link]

Sources

Methodological & Application

Topic: Enhanced GC-MS Analysis of 3-Hydroxy-2,2-dimethylbutanoic Acid Through Chemical Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide for the derivatization of 3-Hydroxy-2,2-dimethylbutanoic acid for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this polar hydroxy acid is hindered by its low volatility and thermal instability, leading to poor chromatographic performance.[1] We present detailed, field-proven protocols for chemical derivatization, focusing on silylation as the primary method, which transforms the analyte into a volatile and thermally stable derivative suitable for GC-MS. This guide explains the causality behind experimental choices, offers step-by-step methodologies, and includes troubleshooting insights to ensure reliable and reproducible quantification in complex matrices.

The Analytical Challenge: Why Derivatization is Essential

3-Hydroxy-2,2-dimethylbutanoic acid is a metabolite of interest in various biomedical and pharmaceutical research areas. Its accurate quantification is crucial for understanding metabolic pathways and for pharmacokinetic studies. However, the molecule's structure, containing both a polar carboxylic acid (-COOH) and a hydroxyl (-OH) group, presents a significant challenge for direct GC-MS analysis.

These functional groups engage in strong intermolecular hydrogen bonding, which results in:

  • Low Volatility: The compound does not readily enter the gas phase, which is a prerequisite for GC analysis.[2][3]

  • Poor Thermal Stability: At the high temperatures of the GC inlet, the molecule can degrade, leading to inaccurate results.

  • Adsorption and Peak Tailing: The polar groups can interact with active sites within the GC system (e.g., the injector liner and column), causing poor peak shape, reduced sensitivity, and poor reproducibility.[1][4]

To overcome these issues, chemical derivatization is a mandatory sample preparation step.[5] This process chemically modifies the polar functional groups, replacing the active hydrogen atoms with non-polar moieties.[2][5][6] The resulting derivative is significantly more volatile, less polar, and more thermally stable, making it ideal for GC-MS analysis.[7]

Principles and Strategy: Choosing the Right Derivatization Path

The goal of derivatization is to mask the active hydrogens on both the carboxylic acid and hydroxyl groups. The two most effective strategies for a bifunctional molecule like 3-Hydroxy-2,2-dimethylbutanoic acid are silylation and a two-step esterification/acylation process.

Silylation: The Most Direct and Effective Approach

Silylation is the most widely used derivatization technique for compounds containing active hydrogens.[6] It involves replacing the acidic protons of the -OH and -COOH groups with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃.[5][7]

  • Mechanism: The reaction is a nucleophilic attack on the silicon atom of the silylating reagent. The choice of reagent dictates the reaction's speed and completeness.

  • Key Reagents:

    • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile TMS donor that reacts rapidly with a wide range of polar compounds to give high yields.[6][8] Its by-products are highly volatile, minimizing chromatographic interference.[8]

    • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile TMS amide available and an even stronger TMS donor than BSTFA.[9][10][11] It is often preferred in metabolomics for its high reactivity and clean reaction profiles.[12]

    • TMCS (Trimethylchlorosilane): Not typically used alone due to its lower reactivity and the production of corrosive HCl.[6][10] However, it is an invaluable catalyst, often added at 1% to BSTFA or MSTFA to increase their silylating potential, especially for hindered hydroxyl groups.[6][8][10]

For 3-Hydroxy-2,2-dimethylbutanoic acid, a one-step silylation using BSTFA + 1% TMCS or MSTFA is the recommended approach for its efficiency and simplicity.

cluster_workflow Derivatization Workflow Sample Sample containing 3-Hydroxy-2,2-dimethylbutanoic acid Dry Evaporate to Dryness (Crucial Step) Sample->Dry Remove Water AddReagent Add Silylation Reagent (e.g., BSTFA + 1% TMCS in Pyridine) Dry->AddReagent React Heat at 60-70°C (e.g., 30 min) AddReagent->React Reaction Analyze Inject into GC-MS React->Analyze

Caption: General workflow for silylation derivatization.

Experimental Protocols

Safety Precaution: Derivatization reagents are moisture-sensitive and can be harmful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: One-Step Silylation with BSTFA + 1% TMCS

This is the preferred method for its speed, efficiency, and single-step procedure.

Materials:

  • 3-Hydroxy-2,2-dimethylbutanoic acid standard or dried sample extract

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)[8]

  • Pyridine (anhydrous) or Acetonitrile (anhydrous)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Step-by-Step Methodology:

  • Sample Preparation: Transfer an aliquot of the sample (typically containing 1-100 µg of the analyte) into a 2 mL GC vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. This step is critical as silylating reagents react readily with water, which would reduce the derivatization yield.[7][8]

  • Reagent Addition: Add 50 µL of anhydrous pyridine to dissolve the dried residue. Then, add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure complete derivatization.[8][13]

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS. It is recommended to analyze the derivatized sample within 24 hours for best results, as TMS derivatives can be susceptible to hydrolysis.[1][8]

Caption: Silylation of 3-Hydroxy-2,2-dimethylbutanoic acid.

Protocol 2: Two-Step Esterification and Silylation

This alternative method can be useful in certain complex matrices but is more labor-intensive.

Step A: Esterification of the Carboxylic Acid

Materials:

  • Dried sample extract

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol)

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

Methodology:

  • To the dried sample in a vial, add 200 µL of 14% BF₃-Methanol.[6]

  • Cap the vial tightly and heat at 60°C for 10 minutes.[6]

  • Cool the vial to room temperature. Add 500 µL of hexane and 200 µL of saturated NaCl solution.

  • Vortex vigorously for 1 minute. Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean GC vial and evaporate to dryness under a gentle stream of nitrogen.

Step B: Silylation of the Hydroxyl Group

  • To the dried methyl-ester from Step A, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (without TMCS is often sufficient here).

  • Cap and heat at 60°C for 15 minutes.

  • Cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following table provides typical starting parameters for the analysis of the TMS-derivatized analyte. These should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides robust and reproducible chromatographic performance.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane phase.[1][14]A non-polar stationary phase is ideal for separating non-polar TMS derivatives and is thermally stable.[5]
Injector Splitless modeMaximizes sensitivity for trace-level analysis.
Inlet Temp 250°CEnsures rapid volatilization of the derivative without thermal degradation.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 70°C (hold 2 min), Ramp: 10°C/min to 280°C, Hold: 5 min.[15]A temperature gradient effectively separates the analyte from solvent and matrix components.
MS System Agilent 5977 or equivalent single quadrupole or tandem quadrupole MSProvides sensitive detection and structural information for identification.
Ionization Mode Electron Impact (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Source Temp 230°CStandard source temperature to maintain cleanliness and prevent condensation.
Quad Temp 150°CStandard quadrupole temperature.
Scan Range m/z 40-500Covers the expected mass range of the derivative and its fragments.

Expected Results and Troubleshooting

The one-step silylation of 3-Hydroxy-2,2-dimethylbutanoic acid yields its di-trimethylsilyl derivative. The mass spectrum under EI conditions will show characteristic fragments that can be used for identification and quantification. Key expected ions include:

  • [M-15]⁺: Loss of a methyl group (CH₃), a very common fragment for TMS derivatives.

  • m/z 73: The trimethylsilyl cation, [Si(CH₃)₃]⁺, is often a base peak or at least a prominent ion in the spectra of silylated compounds.

  • Other fragments resulting from the cleavage of the carbon skeleton.

ProblemPossible CauseRecommended Solution
Peak Tailing / Poor Peak Shape Incomplete derivatization.[1]Ensure the sample is completely dry before adding reagents.[7] Increase reaction time or temperature. Confirm the use of a catalyst (e.g., 1% TMCS) for full conversion.[8] Check reagent integrity.
Low or No Analyte Peak Derivative hydrolysis due to moisture.[8] Reagent degradation.Use anhydrous solvents and handle reagents under dry conditions. Analyze samples as soon as possible after preparation.[1] Use fresh, properly stored derivatization reagents.
Extraneous Chromatographic Peaks Contaminated solvents or reagents. By-products from the derivatization reagent itself.Use high-purity, GC-grade solvents and reagents. Always prepare and run a "reagent blank" (all steps without the sample) to identify any background peaks.[8]
Poor Reproducibility Inconsistent sample drying. Pipetting errors with small volumes. Leaky vial caps.Standardize the drying procedure. Use calibrated micropipettes and ensure accurate reagent addition. Use high-quality vials and caps, ensuring a tight seal before heating.

Conclusion

Chemical derivatization is an indispensable step for the successful analysis of 3-Hydroxy-2,2-dimethylbutanoic acid by GC-MS. The one-step silylation protocol using BSTFA with a TMCS catalyst is a rapid, robust, and highly effective method that converts the polar, non-volatile analyte into a derivative with excellent chromatographic properties.[1][13] This transformation enables superior peak shape, increased sensitivity, and a lower limit of detection, facilitating accurate and precise quantification in complex research and development settings.

References

  • Acids: Derivatization for GC Analysis. (n.d.). Google Books.
  • Application Note: Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Hydroxy-3-methylhexanoic Acid through Silylation. (n.d.). BenchChem.
  • A Guide to Derivatization Reagents for GC. (n.d.). Supelco.
  • Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. (n.d.). BP Amoco Chemicals Ltd.
  • Derivatization Solid-Phase Microextraction Gas Chromatographic-Mass Spectrometric Determination of Organic Acids in Tobacco. (n.d.). Journal of Agricultural and Food Chemistry.
  • Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. (2021). Rapid Communications in Mass Spectrometry. Retrieved February 27, 2026, from [Link]

  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. (2014). ResearchGate. Retrieved February 27, 2026, from [Link]

  • GC Derivatization. (n.d.). University of Wisconsin-Madison.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). IntechOpen. Retrieved February 27, 2026, from [Link]

  • Derivatization of Drug Substances with MSTFA. (n.d.). MilliporeSigma.
  • Derivatization reagents for GC. (n.d.). Macherey-Nagel.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Journal of Food and Drug Analysis.
  • Derivatization reagents for GC, silylation, MSTFA. (n.d.). Phoenix Scientific Co., Ltd.
  • Comparison of Derivatization Methods for Groomed Latent Print Residues Analysis via Gas Chromatography. (2023). Forensic Sciences. Retrieved February 27, 2026, from [Link]

Sources

Application Note: Selective Oxidation of 2,2-Dimethyl-1,3-propanediol to Hydroxy Acids

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It addresses the specific challenge of desymmetrizing 2,2-dimethyl-1,3-propanediol (Neopentyl Glycol, NPG) to synthesize 3-hydroxy-2,2-dimethylpropanoic acid (Hydroxypivalic Acid, HPA).

Executive Summary & Scientific Rationale

The selective oxidation of Neopentyl Glycol (NPG) to Hydroxypivalic Acid (HPA) represents a classic problem in symmetrical diol desymmetrization. While HPA is traditionally synthesized via the Cannizzaro disproportionation of hydroxypivaldehyde (an industrial route), the direct oxidation of NPG is increasingly relevant for "late-stage" functionalization and metabolic synthesis in drug development.

The Core Challenge: NPG possesses two chemically equivalent primary hydroxyl groups. The oxidation process must be arrested at the mono-carboxylic acid stage (HPA) to prevent over-oxidation to the dicarboxylic acid (2,2-dimethylmalonic acid) or the intermediate aldehyde (hydroxypivalaldehyde).

Strategic Approaches: This guide details three distinct protocols based on scale and purity requirements:

  • TEMPO-Mediated Oxidation: High chemoselectivity for lab-scale and library synthesis.

  • Biocatalytic Oxidation (Gluconobacter oxydans): Green chemistry approach for high-purity metabolite synthesis.

  • Heterogeneous Catalytic Dehydrogenation (Au/Pt): Scalable, oxidant-free method for pilot plants.

Reaction Pathway & Selectivity Logic

The oxidation of NPG proceeds through a sequential pathway. Controlling the Stoichiometry and Reaction Kinetics is critical to maximize the yield of the intermediate (HPA).

NPG_Oxidation cluster_logic Selectivity Control NPG Neopentyl Glycol (Substrate) Aldehyde Hydroxypivalaldehyde (Transient Intermediate) NPG->Aldehyde Oxidation (k1) -2H HPA Hydroxypivalic Acid (Target Product) Aldehyde->HPA Oxidation (k2) +O Diacid Dimethylmalonic Acid (Over-oxidation impurity) HPA->Diacid Over-Oxidation (k3) (Avoid!) Note1 Steric Hindrance: Gem-dimethyl group slows k1 & k2

Figure 1: Stepwise oxidation pathway of NPG. The goal is to maximize k2 while inhibiting k3.

Protocol A: TEMPO-Mediated Oxidation (Lab Scale)

Best for: High purity, gram-scale synthesis, and kinetic studies. Mechanism: The oxoammonium species of TEMPO acts as the primary oxidant, regenerated in situ by a secondary oxidant (NaOCl).[1]

Reagents & Preparation
ComponentRoleSpecification
NPG Substrate10 mmol (1.04 g) dissolved in DCM (25 mL)
TEMPO Catalyst0.2 mmol (31 mg, 2 mol%)
NaBr Co-catalyst1.0 mmol (10 mol%) in H2O
NaOCl (Bleach) Stoichiometric Oxidant2.0-2.2 equiv (commercial 10-13% solution)
NaHCO3 BufferSaturated aqueous solution (pH ~8.5-9.0)
Step-by-Step Methodology
  • Biphasic Setup: In a 100 mL round-bottom flask, dissolve NPG (1.04 g) and TEMPO (31 mg) in Dichloromethane (DCM, 25 mL).

  • Aqueous Phase: Add a solution of NaBr (103 mg) in water (5 mL). Cool the mixture to 0°C using an ice bath.

  • Controlled Addition: Adjust the pH of the NaOCl solution to ~9.0 using NaHCO3. Add the NaOCl solution dropwise over 30–60 minutes.

    • Critical Control Point: The reaction is exothermic.[2] Maintain temperature <5°C to prevent cleavage or over-oxidation.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS.[3] The aldehyde intermediate may appear transiently.

  • Quenching: Once the mono-acid forms (and before di-acid appears), quench with Ethanol (2 mL) to consume excess oxidant.

  • Workup: Acidify the aqueous layer to pH 2-3 with HCl (1M). Extract with EtOAc (3 x 30 mL). The gem-dimethyl group makes the acid relatively lipophilic, aiding extraction.

  • Purification: Recrystallize from Hexane/EtOAc if necessary.

Validation:

  • 1H NMR (CDCl3): Look for the disappearance of one -CH2-OH signal and the appearance of the acid proton. The symmetry of the two methyl groups will break, showing distinct shifts if the environment is chiral (though HPA is achiral, the CH2 protons adjacent to the acid vs alcohol will differ).

Protocol B: Biocatalytic Oxidation (Green/Metabolite Synthesis)

Best for: "Green" chemistry requirements, high selectivity, and avoiding toxic solvents. Biocatalyst: Gluconobacter oxydans (ATCC 621 or similar). This organism is renowned for incomplete oxidation of polyols (e.g., glycerol -> dihydroxyacetone).

Workflow Diagram

Biocatalysis Inoculum 1. Inoculum Prep (Sorbitol Medium) Biomass 2. Biomass Production (30°C, 24h, 200rpm) Inoculum->Biomass Harvest 3. Harvest & Wash (Centrifugation) Biomass->Harvest Biotransformation 4. Biotransformation Resting Cells + NPG (20 g/L) pH 6.0, High Aeration Harvest->Biotransformation Downstream 5. Cell Removal & Acid Precipitation Biotransformation->Downstream

Figure 2: Whole-cell biocatalytic workflow for NPG oxidation.

Protocol Details
  • Cell Growth: Cultivate G. oxydans in a medium containing Sorbitol (50 g/L) and Yeast Extract (5 g/L). Sorbitol induces the membrane-bound polyol dehydrogenases (mADH).

  • Harvest: Centrifuge cells (4000 x g, 15 min) and wash twice with 50 mM phosphate buffer (pH 6.0).

  • Reaction: Resuspend cells to a high density (OD600 ~ 20-30) in phosphate buffer containing 20 g/L NPG .

  • Aeration: G. oxydans oxidation is strictly aerobic. Use baffled flasks or a bioreactor with high kLa (oxygen transfer).

  • Time Course: Incubate at 30°C for 24-48 hours.

  • Selectivity: This method typically stops at the hydroxy-acid stage because the organism lacks the specific enzymes to efficiently attack the sterically hindered neopentyl acid for further degradation.

Protocol C: Catalytic Dehydrogenation (Scale-Up)

Best for: Industrial pilot scale, avoiding stoichiometric waste. Catalyst: 1% Au/TiO2 or 5% Pt/C.

Operational Parameters
ParameterSettingRationale
Solvent Water (alkaline)Requires NaOH (1.1 equiv) to neutralize acid product and drive equilibrium.
Pressure 3-10 bar O2 (or Air)Oxygen is the terminal electron acceptor.
Temperature 60-80°CActivation energy for dehydrogenation; too high promotes C-C cleavage.
pH Control Stat at pH 9-10Maintains catalyst activity and solubility of the HPA salt.
Methodology
  • Load an autoclave with water, NPG, and NaOH (1.1 equiv).

  • Add catalyst (substrate-to-metal ratio ~500-1000:1).

  • Pressurize with O2 to 5 bar. Heat to 70°C.

  • Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.

  • Filtration: Filter hot to recover catalyst.

  • Isolation: Acidify filtrate with H2SO4 and extract with Methyl Isobutyl Ketone (MIBK) or crystallize.

Analytical & Troubleshooting Guide

HPLC Method (Reaction Monitoring)
  • Column: Aminex HPX-87H (Bio-Rad) or Rezex ROA-Organic Acid.

  • Mobile Phase: 5 mM H2SO4.

  • Detection: RI (Refractive Index) or UV at 210 nm.

  • Retention Order: Diacid (Fastest) < HPA < NPG (Slowest).

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance of gem-dimethylIncrease reaction time or catalyst loading. For TEMPO, ensure temperature is >0°C (but <10°C).
Over-oxidation (Diacid) Excess oxidantStrictly limit NaOCl to 2.0-2.2 equivalents. Quench immediately upon disappearance of aldehyde.
Aldehyde Stalling Incomplete oxidationCheck pH. TEMPO oxidation to acid requires basic pH (~8-9) to form the hydrate intermediate.

References

  • Anelli, P. L., et al. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids..."[1] Journal of Organic Chemistry, 52(12), 2559–2562. Link

  • Ciriminna, R., & Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 14(1), 245–251. Link

  • Gupta, A., et al. "Gluconobacter oxydans: Its Biotechnological Applications." Journal of Molecular Microbiology and Biotechnology, 3(3), 445-456. Link

  • Prati, L., & Rossi, M. "Gold on Carbon as a New Catalyst for Selective Liquid Phase Oxidation of Diols." Journal of Catalysis, 176(2), 552-560. Link

  • Werpy, T., et al. "Top Value Added Chemicals from Biomass." U.S. Department of Energy Report. (Context for hydroxy acid value chains). Link

Sources

Application Notes and Protocols: The Utility of Chiral 3-Hydroxy-2,2-dimethylbutanoic Acid in the Synthesis of β-Adrenergic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in β-Blocker Synthesis

β-Adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1] Structurally, the majority of these therapeutic agents are aryloxypropanolamines, possessing a single stereogenic center at the 2-position of the propanolamine side chain.[2] It is a well-established principle in pharmacology that the biological activity of beta-blockers resides almost exclusively in the (S)-enantiomer.[3] The (S)-enantiomer of propranolol, for instance, is approximately 100 times more potent in its beta-blocking activity than its (R)-counterpart.[2] This high degree of stereoselectivity underscores the critical importance of enantiomerically pure compounds in drug development to maximize therapeutic efficacy and minimize potential off-target effects or metabolic burden associated with the inactive enantiomer.[3]

The synthesis of enantiopure beta-blockers has evolved significantly, moving from classical resolution of racemic mixtures to more sophisticated strategies such as asymmetric catalysis and chiral pool synthesis.[1][3] Chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products as starting materials, represents an elegant and efficient approach to constructing complex chiral molecules.[4] This guide explores the potential application of (S)-3-Hydroxy-2,2-dimethylbutanoic acid, a chiral building block, in the synthesis of beta-blockers.

While direct, documented synthetic routes from 3-Hydroxy-2,2-dimethylbutanoic acid to commercial beta-blockers are not prevalent in the current body of scientific literature, its structural motifs offer a scientifically sound basis for a hypothetical synthetic pathway to key chiral intermediates. This document will, therefore, present a theoretical application of this chiral acid, followed by a detailed, field-proven protocol for the synthesis of an enantiopure beta-blocker, (S)-penbutolol, using a well-established chiral precursor, to provide researchers with both conceptual and practical guidance.

Part 1: A Proposed Synthetic Strategy Utilizing (S)-3-Hydroxy-2,2-dimethylbutanoic Acid

The core challenge in synthesizing aryloxypropanolamine beta-blockers is the stereospecific installation of the 2-hydroxy-3-aminopropyl side chain onto a phenolic moiety. A key chiral intermediate in many such syntheses is a glycidyl derivative or a protected 3-amino-1,2-propanediol synthon. Herein, we propose a plausible, albeit hypothetical, multi-step conversion of (S)-3-Hydroxy-2,2-dimethylbutanoic acid into a versatile chiral epoxide intermediate.

The rationale behind this proposed pathway is the conversion of the carboxylic acid functionality into a suitable leaving group, followed by the reduction of the intermediate to a primary alcohol and subsequent intramolecular cyclization to form the desired epoxide.

Hypothetical Synthetic Pathway

G A (S)-3-Hydroxy-2,2-dimethylbutanoic acid B (S)-Methyl 3-hydroxy-2,2-dimethylbutanoate A->B Esterification (MeOH, H+) C (S)-Methyl 3-(tosyloxy)-2,2-dimethylbutanoate B->C Tosylation (TsCl, Pyridine) D (S)-3-(Tosyloxy)-2,2-dimethylbutan-1-ol C->D Reduction (LiAlH4) E (R)-2-(tert-Butyl)-2-methyloxirane D->E Intramolecular Cyclization (Base, e.g., NaH)

Caption: Proposed synthetic route from (S)-3-Hydroxy-2,2-dimethylbutanoic acid to a chiral epoxide intermediate.

Detailed Steps of the Proposed Pathway:
  • Esterification: The synthesis would commence with the protection of the carboxylic acid of (S)-3-Hydroxy-2,2-dimethylbutanoic acid as a methyl ester. This is a standard procedure, typically achieved by refluxing the acid in methanol with a catalytic amount of a strong acid like sulfuric acid. This step prevents the acidic proton from interfering with subsequent reactions.

  • Tosylation: The secondary hydroxyl group of the resulting ester would then be activated by conversion to a tosylate, a good leaving group. This is accomplished by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine, which also serves to neutralize the HCl byproduct.

  • Reduction: The methyl ester is then selectively reduced to the corresponding primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., diethyl ether or THF) would be required for this transformation.

  • Intramolecular Cyclization (Williamson Ether Synthesis): The final step involves an intramolecular Sₙ2 reaction to form the epoxide. Treatment of the tosylated alcohol with a strong, non-nucleophilic base, such as sodium hydride (NaH), would deprotonate the primary alcohol, which then acts as a nucleophile to displace the tosylate group, leading to the formation of the chiral epoxide, (R)-2-(tert-Butyl)-2-methyloxirane. The inversion of stereochemistry at the carbon bearing the leaving group is expected in this Sₙ2 reaction. This chiral epoxide could then, in principle, be used in a ring-opening reaction with a suitable aryloxide to construct the beta-blocker backbone.

Part 2: A Practical Protocol for the Chemo-Enzymatic Synthesis of (S)-Penbutolol

To provide a tangible and validated experimental procedure, this section details the synthesis of (S)-penbutolol, a non-selective beta-blocker, via a chemo-enzymatic approach. This method leverages the high stereoselectivity of lipases for the kinetic resolution of a racemic chlorohydrin intermediate.[5]

Overall Synthetic Workflow

G cluster_0 Step 1: Synthesis of Racemic Chlorohydrin cluster_1 Step 2: Enzymatic Kinetic Resolution cluster_2 Step 3: Synthesis of (S)-Penbutolol A 2-Cyclopentylphenol B rac-1-Chloro-3-(2-cyclopentylphenoxy)propan-2-ol A->B Epichlorohydrin, Base C rac-1-Chloro-3-(2-cyclopentylphenoxy)propan-2-ol D (R)-1-Chloro-3-(2-cyclopentylphenoxy)propan-2-ol + (S)-Butanoate Ester C->D Candida antarctica Lipase B Vinyl Butanoate E (R)-1-Chloro-3-(2-cyclopentylphenoxy)propan-2-ol F (S)-Penbutolol E->F tert-Butylamine

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Reformatsky Synthesis of Beta-Hydroxy Acids

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Reformatsky reaction. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize the synthesis of β-hydroxy acids. Achieving high yields in this classic carbon-carbon bond-forming reaction can be challenging due to several critical variables. This document provides in-depth, field-proven insights in a question-and-answer format, moving from common issues to detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the Reformatsky synthesis.

Q1: My Reformatsky reaction won't start. What are the most common reasons?

A1: The failure of a Reformatsky reaction to initiate is almost always due to the passivity of the zinc metal. Commercial zinc dust or granules are coated with a layer of zinc oxide, which prevents the necessary oxidative addition into the carbon-halogen bond of the α-haloester.[1] Without this crucial first step, the organozinc reagent (the Reformatsky enolate) cannot form.

Causality: The entire reaction hinges on the generation of this zinc enolate, which acts as the nucleophile.[2][3] If the zinc surface is not clean and active, the reaction cannot begin. Other less common causes include impure reagents (especially wet solvents or aldehydes) or an α-haloester that is not sufficiently reactive (e.g., α-chloroesters are less reactive than α-bromo or α-iodoesters).[4]

Q2: I'm observing very low conversion of my starting materials. How can I improve it?

A2: Low conversion, assuming the reaction has initiated, typically points to three areas: insufficiently activated zinc, suboptimal reaction temperature, or reagent stoichiometry.

  • Zinc Activation: Even if the reaction starts, a low concentration of active sites on the zinc surface will result in a slow and incomplete reaction. Ensure you are using a robust activation method (see Troubleshooting Guide 1 ).

  • Temperature Control: The Reformatsky reaction is often exothermic, especially during the initial stages.[5] While some heat is necessary to initiate the reaction, excessive temperatures can lead to side reactions, such as the self-condensation of the aldehyde or ketone starting material. Conversely, a temperature that is too low may stall the reaction. Gentle reflux in solvents like THF or benzene is a common starting point.[6][7]

  • Reagent Purity & Stoichiometry: Ensure all reagents and solvents are anhydrous. Water will quench the organozinc intermediate. Using a slight excess (1.1-1.5 equivalents) of the α-haloester and zinc relative to the carbonyl compound can help drive the reaction to completion.

Q3: My reaction is producing significant byproducts. What are they and how can I prevent them?

A3: The most common byproducts are from self-condensation of the carbonyl compound (an aldol reaction), especially with enolizable aldehydes and ketones, and dehydration of the desired β-hydroxy ester product to form an α,β-unsaturated ester.[8]

  • Preventing Self-Condensation: The relatively low basicity of the zinc enolate is a key advantage over more reactive Grignard or lithium enolates, as it minimizes side reactions.[2][9] However, if the reaction is run for too long or at too high a temperature, these side reactions can still occur. A common strategy is to add the α-haloester slowly to a mixture of the carbonyl compound and activated zinc. This ensures the zinc enolate is formed in the presence of the electrophile and reacts with it immediately, keeping the enolate concentration low.

  • Preventing Dehydration: Dehydration is typically acid- or heat-catalyzed. It often occurs during a harsh acidic work-up or if the reaction is overheated.[8] Quenching the reaction with a milder acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), and maintaining low temperatures during work-up can preserve the β-hydroxy ester.[10]

Q4: Is there a preferred solvent for the Reformatsky reaction?

A4: The choice of solvent is critical for reaction success. Ethereal solvents are most common due to their ability to solvate the organozinc intermediate.

  • Tetrahydrofuran (THF): Often the solvent of choice. It has a good balance of solvating ability and a suitable boiling point (66 °C) for gentle reflux.

  • Diethyl Ether: Also effective, but its lower boiling point (35 °C) may not be sufficient to initiate the reaction with less reactive substrates.

  • Benzene or Toluene: Used in the classic procedure, often mixed with an ether.[6] Their higher boiling points can be advantageous for sluggish reactions but increase the risk of side reactions.

  • Solvent-Free Conditions: Some modern variations have shown success under solvent-free conditions, often using mechanical grinding in a mortar and pestle with zinc and a solid like NH₄Cl, which can lead to higher yields and align with green chemistry principles.[10]

Q5: After the reaction, my work-up is messy and I'm losing product. Any tips?

A5: A proper work-up is crucial for isolating the β-hydroxy acid (after hydrolysis) in high yield. The goal is to quench the reaction, dissolve the zinc salts, and cleanly separate the product.

  • Cooling: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly add a saturated aqueous solution of NH₄Cl or a dilute (10%) sulfuric or hydrochloric acid solution.[11] The acidic quench protonates the alkoxide to give the β-hydroxy ester and dissolves the remaining zinc metal and zinc salts. Caution: This can be exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Combine the organic layers and wash them sequentially with water and then brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[12]

  • Hydrolysis (for β-hydroxy acids): The resulting β-hydroxy ester can then be hydrolyzed to the desired β-hydroxy acid using standard procedures, such as refluxing with aqueous NaOH or KOH followed by acidic work-up.

In-Depth Troubleshooting Guides & Protocols

This section provides detailed experimental procedures and the scientific rationale behind them.

Guide 1: Activating Zinc Metal - The Key to Initiation

Effective zinc activation is the single most important factor for a successful Reformatsky reaction. The goal is to remove the passivating oxide layer and create a high-surface-area, reactive metal.

Data Presentation: Comparison of Common Zinc Activation Methods
Activation MethodReagent(s)ProcedureProsCons
Iodine I₂ (catalytic)A small crystal of iodine is added to the zinc suspension. The disappearance of the purple color indicates activation.[8]Simple, visually easy to track.Can sometimes be insufficient for very passivated zinc.
1,2-Dibromoethane BrCH₂CH₂BrA small amount is added to the zinc suspension and gently heated. The evolution of ethylene gas indicates activation.[1]Very effective and reliable.Reagent is toxic and requires careful handling.
TMSCl (CH₃)₃SiClZinc is washed with dilute HCl, then water, ethanol, ether, and finally treated with TMSCl.[6][13]Highly effective, produces very active zinc.Multi-step, requires rigorous washing and drying.
DIBAL-H Diisobutylaluminium hydrideA solution of DIBAL-H is used to reduce the zinc oxide layer in situ.[14]Excellent for large-scale reactions, allows for addition-controlled processes.[14]Reagent is pyrophoric and requires expert handling.
Experimental Protocol: Zinc Activation with 1,2-Dibromoethane

This protocol is a reliable and widely used method for activating zinc dust for a typical lab-scale reaction.

Causality: 1,2-Dibromoethane reacts with the zinc surface in an oxidative addition, forming an unstable organozinc species that rapidly eliminates to produce ethylene gas and zinc bromide (ZnBr₂). This process etches the surface, exposing fresh, unoxidized zinc.

  • Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stir bar, and argon inlet, add zinc dust (2.0 eq).

  • Solvent Addition: Add approximately one-third of the total anhydrous THF required for the reaction.

  • Activation: Using a syringe, add a small amount of 1,2-dibromoethane (approx. 5 mol% relative to zinc).

  • Initiation: Gently heat the mixture with a heat gun or in a heating mantle. Initiation is indicated by the gentle bubbling of ethylene gas.

  • Completion: Once bubbling begins, remove the heat source. The activation is typically complete within 5-10 minutes. The zinc should appear grey and metallic. The activated zinc suspension is now ready for the addition of the carbonyl compound and α-haloester.

Guide 2: Visualizing the Process

Understanding the reaction mechanism and workflow is essential for effective troubleshooting.

The Reformatsky Reaction Mechanism

Reformatsky_Mechanism cluster_step1 Step 1: Oxidative Addition cluster_step2 Step 2: Carbonyl Addition cluster_step3 Step 3: Acidic Work-up A α-Haloester + Zn(0) B Reformatsky Enolate (Organozinc Reagent) A->B Oxidative Addition D Zinc Alkoxide Intermediate B:e->D:w Nucleophilic Attack C Aldehyde/ Ketone C:e->D:w F β-Hydroxy Ester + Zn(II) Salts D:e->F:w Protonation E H₃O⁺ E:e->F:w

Caption: Core mechanism of the Reformatsky reaction.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart Start Problem: Low or No Yield Q1 Did the reaction initiate? (Color change, gentle reflux) Start->Q1 A1_No Cause: Inactive Zinc Q1->A1_No No Q2 Was starting material consumed? (Monitor by TLC/GC) Q1->Q2 Yes S1 Action: Use a more robust activation method (see Guide 1). Ensure anhydrous conditions. A1_No->S1 A2_No Cause: Incomplete Reaction Q2->A2_No Partial/ No A2_Yes Cause: Product Loss or Decomposition Q2->A2_Yes Yes S2 Action: Increase reaction time. Use slight excess of Zn and haloester. Check solvent purity. A2_No->S2 Q3 Are there major byproducts? A2_Yes->Q3 S3_Yes Action: Lower reaction temperature. Use milder work-up (e.g., sat. NH₄Cl). Slowly add haloester. Q3->S3_Yes Yes S3_No Action: Optimize work-up and extraction. Check for product volatility. Ensure clean purification. Q3->S3_No No

Caption: Decision tree for troubleshooting low yields.

References

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction.
  • Ashenhurst, J. (n.d.). Reformatsky Reaction. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction.
  • Wikipedia. (n.d.). Reformatsky reaction.
  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction.
  • Gunnar, N., & Andersson, M. (2009). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development. ACS Publications.
  • J&K Scientific LLC. (2021, March 23). Reformatsky Reaction.
  • Thermo Fisher Scientific - US. (n.d.). Reformatsky Reaction.
  • RSC Publishing. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design.
  • BYJU'S. (2019, February 27). Reformatsky reaction.
  • RecNotes. (n.d.). Reformatsky Reaction.
  • ResearchGate. (n.d.). The Reformatsky Reaction in Organic Synthesis. Recent Advances.
  • Slideshare. (n.d.). Reformatsky Reaction& Recent Advancements.
  • Thieme. (2014, October 29). The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction.
  • Beilstein Journals. (2018, February 2). Recent developments in the asymmetric Reformatsky-type reaction.
  • PSIBERG. (2023, November 30). Reformatsky Reaction: Mechanism, Variations & Applications.
  • Collegedunia. (n.d.). Reformatsky Reaction: Definition, Mechanism, and Advantages.
  • IT Medical Team. (n.d.). GREENER REACTIONS UNDER SOLVENT FREE CONDITIONS.
  • ACS Publications. (2020, June 26). Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Omega.
  • Cambridge University Press. (n.d.). Reformatsky Reaction.
  • Quora. (2019, April 7). What will happen if magnesium is used instead of zinc in the Reformatsky reaction (cross-coupling)? Can you give the hypothetical mechanism?
  • ResearchGate. (n.d.). (A) The Reformatsky-reaction-based formation of a β-hydroxy ester. (B)...
  • BenchChem. (n.d.). A Comparative Guide: Reformatsky vs. Grignard Reagents for the Synthesis of β-Hydroxy Esters.
  • ResearchGate. (n.d.). The Reformatsky Reaction.
  • University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield.
  • Reddit. (2023, June 20). Reformatsky reaction yield improvement. r/OrganicChemistry.
  • ScienceDirect. (n.d.). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions.
  • RSC Publishing. (n.d.). The direct synthesis of β-hydroxy-acids by a modified reformatskii reaction. Journal of the Chemical Society D: Chemical Communications.

Sources

Technical Support Center: Enantioseparation of 3-Hydroxy-2,2-dimethylbutyric Acid (HMDB)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: HMDB-RES-001 Subject: Troubleshooting & Protocols for Chiral Separation of 3-Hydroxy-2,2-dimethylbutyric Acid Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

User Context: You are attempting to separate the enantiomers of 3-hydroxy-2,2-dimethylbutyric acid (HMDB). This


-hydroxy acid is a structural isomer of pantoic acid and a critical chiral building block.

The Core Challenge:

  • Poor UV Absorbance: The lack of a chromophore makes standard HPLC-UV difficult without derivatization.

  • 
    -Elimination Risk:  Unlike 
    
    
    
    -hydroxy acids (which form stable lactones),
    
    
    -hydroxy acids like HMDB are prone to dehydration to form
    
    
    -unsaturated acids under harsh acidic/thermal conditions.
  • Polarity: The free acid is too polar for direct chiral GC and often trails on HPLC.

Recommended Strategy:

  • Analytical: Chiral GC (after derivatization) or Chiral HPLC (with refractive index or ELSD detection).

  • Preparative: Enzymatic Kinetic Resolution (EKR) of the ester derivative using Lipase B from Candida antarctica (CAL-B).

Module A: Analytical Method Development (The "Eyes")

Before attempting separation, you must be able to visualize the enantiomers.

Troubleshooting Guide: Analytical Setup
SymptomProbable CauseCorrective Action
No peaks on HPLC-UV HMDB lacks a chromophore (no aromatic rings/conjugated systems).Switch Detector: Use Refractive Index (RI), ELSD, or Mass Spec (MS). Alternative: Derivatize with 3,5-dinitrobenzoyl chloride to add a UV tag.
GC Peaks Tailing/Broad Free hydroxyl and carboxyl groups interacting with silanols.Derivatize: Convert to methyl ester (diazomethane or MeOH/H+) AND acetylate the hydroxyl (acetic anhydride).
Poor Resolution (

)
Incorrect chiral selector for

-hydroxy structure.
Column Switch: GC: Use Cyclodextrin-based phases (e.g., Chiraldex G-TA). HPLC: Chiralpak AD-H or OD-H (amylose/cellulose tris-carbamates).
Standard Operating Procedure (SOP): Chiral GC Analysis

Method Basis: Conversion to volatile di-ester/ether derivative.

  • Sample Prep: Take 5 mg of HMDB.

  • Methylation: Add 0.5 mL MeOH and 50

    
    L TMS-diazomethane (or 
    
    
    
    cat.). Stir 30 min. Evaporate.
  • Acylation: Add 100

    
    L Trifluoroacetic Anhydride (TFAA). Incubate 15 min at 30°C.
    
  • GC Conditions:

    • Column: Chiraldex G-TA (Gamma-cyclodextrin, trifluoroacetyl deriv.) or equivalent (e.g., Rt-

      
      DEXsa).
      
    • Carrier: He, 1.0 mL/min.

    • Temp: 80°C (hold 2 min)

      
       5°C/min 
      
      
      
      140°C.
    • Detection: FID or MS.

Module B: Enzymatic Kinetic Resolution (The "Workhorse")

This is the industry-standard approach for scaling. We do not resolve the free acid directly. We resolve the ester (Methyl 3-hydroxy-2,2-dimethylbutyrate) because lipases require a hydrophobic substrate for optimal interfacial activation.

Workflow Logic

We utilize Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435).[1] CAL-B is highly selective for secondary alcohols and tolerates the steric bulk of the adjacent gem-dimethyl group.

EKR_Workflow Racemate Racemic Ester (Methyl 3-hydroxy-2,2-dimethylbutyrate) Reaction Kinetic Resolution (Transesterification) Racemate->Reaction Enzyme CAL-B (Novozym 435) + Vinyl Acetate (Acyl Donor) Enzyme->Reaction Sep Separation (Column Chromatography) Reaction->Sep 50% Conversion R_Prod (R)-Acetate (Converted) S_Prod (S)-Alcohol (Unreacted) Sep->R_Prod Fast Reacting Sep->S_Prod Slow Reacting

Figure 1: Enzymatic Kinetic Resolution workflow. The enzyme selectively acetylates one enantiomer (typically R), leaving the S-enantiomer as the free alcohol.

Step-by-Step Protocol: EKR of HMDB Methyl Ester
  • Substrate Preparation: Synthesize methyl 3-hydroxy-2,2-dimethylbutyrate from the acid (MeOH/H+) or via reduction of methyl 2,2-dimethyl-3-oxobutyrate.

  • Reaction Setup:

    • Dissolve 10 mmol of racemic ester in MTBE (Methyl tert-butyl ether) or Diisopropyl ether (DIPE). Note: Hydrophobic solvents enhance CAL-B stability.

    • Add 30 mmol Vinyl Acetate (Irreversible acyl donor).

    • Add 200 mg Novozym 435 (Immobilized CAL-B).

  • Incubation: Shake at 30–40°C. Monitor by GC (Module A).

  • Termination: Stop when conversion reaches exactly 50% (theoretical max yield for pure enantiomers). Filter off the enzyme beads.

  • Purification:

    • The reaction mixture now contains (S)-Ester (alcohol form) and (R)-Diester (acetate form).

    • Separate via Flash Chromatography (Silica gel).

      • Eluent: Hexane/Ethyl Acetate (The alcohol is more polar than the acetate).

  • Hydrolysis: Treat the separated fractions with NaOH/MeOH to recover the enantiopure free acids.

Troubleshooting EKR
IssueDiagnosisSolution
Reaction Stalls <40% Enzyme inhibition by acetaldehyde (byproduct of vinyl acetate).Use Isopropenyl acetate instead of vinyl acetate (releases acetone, less toxic to enzyme).
Low Enantioselectivity (E < 20) Water content is too high, causing non-specific hydrolysis.Add 4Å Molecular Sieves to the reaction vessel. Ensure solvent is anhydrous.
Reaction too slow Steric hindrance from gem-dimethyl group.Increase temperature to 55°C (CAL-B is thermostable). Switch solvent to Toluene.

Module C: Classical Chemical Resolution

If biocatalysis is unavailable, classical salt formation is the backup.

Resolving Agent: (R)-(+)-1-Phenylethylamine or Quinine. Solvent: Acetone or Ethanol/Water mix.

Protocol:

  • Mix racemic HMDB (1 eq) with (R)-1-Phenylethylamine (0.5 eq) in hot acetone.

  • Allow to cool slowly. The less soluble diastereomeric salt will crystallize.

  • Filter crystals. Recrystallize 2–3 times to upgrade optical purity.

  • Liberation: Dissolve salt in water, acidify with 1M HCl, and extract with Ethyl Acetate.

Frequently Asked Questions (FAQs)

Q: Can I use Lipase to hydrolyze the ester (Hydrolysis) instead of making the acetate (Transesterification)? A: Yes. You can suspend the racemic ester in phosphate buffer (pH 7.0) with CAL-B.[1][2][3][4] The enzyme will hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester intact.

  • Pros: Water is the reagent (cheap).

  • Cons: The produced acid lowers pH, potentially deactivating the enzyme. You must use a pH-stat (autotitrator) to maintain pH 7.0.

Q: My HMDB sample smells "sweet" and shows a new peak. What happened? A: You likely formed the methyl ester inadvertently if you used methanol and acid during workup. Alternatively, if heated with acid, you may have dehydrated it to 2,2-dimethyl-3-butenoic acid. Avoid strong mineral acids at high temps.

Q: How do I determine Absolute Configuration? A: Compare your optical rotation


 with literature values.
  • (R)-(-)-3-hydroxy-2,2-dimethylbutyric acid typically has a negative rotation in

    
    .
    
  • Reference Check: Always verify against a known standard or X-ray crystallography of the phenylethylamine salt.

References

  • Enzym

    
    -hydroxy esters: 
    
    • Source: Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron: Asymmetry.
    • Relevance: Establishes CAL-B as the primary catalyst for secondary alcohol resolution.
  • Analytical Methods (Chiral GC)

    • Source: Schurig, V. (2001). "Separation of Enantiomers by Gas Chromatography.
    • Relevance: Protocols for derivatization (TFA/Acetyl) for hydroxy acids on Cyclodextrin phases.
  • Synthesis & Properties

    • Source: Sigma-Aldrich / Merck Technical Data.
    • Relevance: Confirmation of structure and stability issues (dehydr
  • General Resolution of Hydroxy Acids: Source: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. Relevance: Lists phenylethylamine as a standard resolving agent for hindered carboxylic acids.

Sources

Troubleshooting low recovery of DMHB in LC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for DMHB (3,7-dimethyl-2-hydroxy-2,4,6-octatrienoic acid) .

Analyte Profile & Critical Vulnerabilities

Before troubleshooting, you must understand why DMHB is failing. Based on its IUPAC structure (3,7-dimethyl-2-hydroxy-2,4,6-octatrienoic acid ), this molecule presents a "perfect storm" of instability factors that directly impact recovery.

FeatureStructural CauseAnalytical Consequence
Photolability Conjugated triene system (2,4,6-octatriene)Rapid cis-trans photo-isomerization under standard lab lighting.
Oxidation Polyunsaturated backboneSusceptibility to reactive oxygen species (ROS), leading to epoxides or cleavage.
Adsorption (NSB) Hydrophobic C10 chain + Acidic HeadHigh Non-Specific Binding (NSB) to polypropylene plates and glass surfaces.
Chelation

-Hydroxy acid moiety
Potential binding to active metal sites (Fe, stainless steel) in the LC flow path.

Troubleshooting Guide (Q&A Format)

Category A: Sample Preparation & Extraction[1]

Q1: I am seeing <40% recovery in my plasma extraction. I use standard protein precipitation (PPT) with acetonitrile. What is going wrong?

Diagnosis: The conjugated triene system of DMHB is likely degrading due to oxidation during the vortexing and centrifugation steps, or binding to the protein pellet.

Solution Protocol:

  • Antioxidant Stabilization: You must add an antioxidant to your extraction solvent.[1]

    • Recommendation: Add 0.1% (w/v) BHT (Butylated hydroxytoluene) or Ascorbic Acid to your acetonitrile precipitation solvent.

  • Acidification: DMHB is an acid.[2] If your extraction pH is neutral, the ionized form (carboxylate) may bind to plasma proteins (albumin).

    • Action: Acidify the plasma before extraction with 2% Formic Acid to neutralize the molecule (suppress ionization) and break protein binding.

  • Light Protection: Perform all steps in amber tubes or under yellow light.

Q2: My standard curve is linear, but my QC samples show progressive signal loss over the run. Is the autosampler killing my sample?

Diagnosis: This indicates Non-Specific Binding (NSB) or Auto-oxidation in the autosampler vial. The hydrophobic tail of DMHB adheres to standard polypropylene (PP) surfaces, especially in aqueous buffers.

Solution Protocol:

  • Change Vial Material: Switch to Glass-coated plates or Low-Bind Polypropylene vials.

  • Solvent Composition: Ensure your final injection solvent contains at least 30% Organic (Methanol/Acetonitrile). Pure aqueous conditions drive hydrophobic molecules to stick to the container walls.

  • Temperature: Keep the autosampler at 4°C .

Category B: Chromatographic Separation (LC)[4]

Q3: I see severe peak tailing and "ghost" peaks in blank injections. Is this carryover?

Diagnosis: Yes. The


-hydroxy acid motif can chelate with iron in stainless steel LC components, and the polyene chain causes hydrophobic adsorption to the rotor seal.

Solution Protocol:

  • System Passivation: Flush the system with 0.1% Phosphoric Acid or use a chelator like Medronic Acid (5 µM) in mobile phase A to shield metal surfaces.

  • Needle Wash: Your weak wash is likely insufficient.

    • Weak Wash: 10% MeOH (matches initial gradient).

    • Strong Wash:40:40:20 (ACN:IPA:Acetone) + 0.1% Formic Acid . The Isopropanol (IPA) is critical for solubilizing the hydrophobic triene chain.

Q4: My retention time is shifting. Why?

Diagnosis: DMHB is a weak acid. Small fluctuations in Mobile Phase pH will drastically alter its ionization state and retention on C18 columns.

Solution Protocol:

  • Buffer Control: Do not rely on simple 0.1% Formic Acid. Use a buffered mobile phase to lock pH.

    • Recommended:10 mM Ammonium Formate (pH 3.5) . This keeps DMHB fully protonated (neutral) for consistent retention.

Category C: Mass Spectrometry (MS)

Q5: Signal intensity is erratic in negative mode ESI. How do I stabilize ionization?

Diagnosis: While negative mode (ESI-) is theoretical for carboxylic acids, the conjugated system might be better suited for APCI (Atmospheric Pressure Chemical Ionization) or Photoionization (APPI) if ESI suppression is high.

Solution Protocol:

  • Source Parameter Tuning:

    • Temp: Lower the source temperature (<350°C). Thermal degradation of the triene is possible.

    • Voltage: Optimize Capillary Voltage. High voltage can cause in-source fragmentation (decarboxylation).

  • Transition Selection:

    • Avoid the generic [M-H]- -> [CO2] transition if possible, as it has high background. Look for specific fragmentations of the octatriene chain.

Diagnostic Workflow Visualization

The following logic tree outlines the systematic approach to isolating the root cause of low recovery.

DMHB_Troubleshooting Start START: Low DMHB Recovery (<60%) Check_Std Step 1: Check Neat Standard Stability Start->Check_Std Is_Stable Is Neat Std Stable? Check_Std->Is_Stable Unstable Degradation Detected Is_Stable->Unstable No Stable Std is Stable Is_Stable->Stable Yes Action_Light Action: Use Amber Glass + Yellow Light Unstable->Action_Light Action_Ox Action: Add 0.1% BHT/Ascorbic Acid Unstable->Action_Ox Check_Matrix Step 2: Check Matrix Effect (Post-Column Infusion) Stable->Check_Matrix Suppression High Ion Suppression? Check_Matrix->Suppression Yes_Supp Yes: Matrix Interference Suppression->Yes_Supp Yes No_Supp No: Physical Loss Suppression->No_Supp No Action_Clean Action: Switch to SPE or SLE Extraction Yes_Supp->Action_Clean Check_NSB Step 3: Check Non-Specific Binding No_Supp->Check_NSB Action_Vial Action: Use Low-Bind Plates & >30% Organic Solvent Check_NSB->Action_Vial

Caption: Decision matrix for isolating DMHB recovery failure points: Stability vs. Matrix Effects vs. Adsorption.

Optimized Experimental Protocols

Protocol A: Stability-Indicating Extraction (Plasma)

Objective: Maximize recovery by mitigating oxidation and protein binding.

StepActionCritical Technical Note
1 Aliquot Transfer 50 µL plasma to Amber Eppendorf tube.
2 Add IS Add 10 µL Internal Standard (Stable Isotope Labeled DMHB).
3 Acidify Add 10 µL 5% Formic Acid .
4 Precipitate Add 200 µL Acetonitrile containing 0.1% BHT .
5 Vortex/Spin Vortex 1 min; Centrifuge 10 min @ 15,000 rcf (4°C).
6 Dilute Transfer supernatant to Low-Bind Vial . Dilute 1:1 with Water.
Protocol B: LC-MS/MS System Suitability

Objective: Eliminate chelation and carryover.

  • Column: C18 with hybrid particle technology (e.g., Waters BEH or Agilent ZORBAX), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid (pH 3.5).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Wash Solvent: 40:40:20 (ACN:IPA:Acetone) + 0.1% Formic Acid.

References

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • Agilent Technologies. (2016).[4] Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Retrieved from [Link]

  • Waters Corporation. (2019).[3] Factors That Influence the Recovery of Hydrophobic Peptides During LC-MS Sample Handling. Retrieved from [Link]

  • LCGC International. (2022). How to Avoid Problems in LC–MS. Retrieved from [Link]

Sources

Technical Support Center: Extraction of 2,2-Dimethyl-3-Hydroxybutyric Acid (DMHBA)

[1]

Introduction: The Molecular Challenge

Welcome to the technical support hub for 2,2-dimethyl-3-hydroxybutyric acid (DMHBA) . As researchers, you likely recognize that this molecule presents a distinct "amphiphilic paradox" during extraction.

While the gem-dimethyl group at the


-hydroxyl group
12

This guide moves beyond generic "acid-base extraction" instructions. We focus on the thermodynamic equilibria required to drive this specific molecule into the organic phase.

Module 1: The pH Criticality (Theory & Calculation)

Q: I acidified my aqueous layer to pH 4.0, but my recovery is still <50%. Why?

A: You have likely reached the buffering region , not the extraction region.[2]

The pKa of 3-hydroxy carboxylic acids typically falls between 4.2 and 4.6 .[1] At pH 4.0, you are near the molecule's pKa, meaning approximately 50% of your target compound remains in the ionized (carboxylate) form (

To achieve quantitative extraction (>99%), you must shift the equilibrium almost entirely to the protonated, non-charged free acid form (

The Rule of 2: According to the Henderson-Hasselbalch equation , you need to adjust the pH to be at least 2 units below the pKa .

3

For DMHBA (assuming pKa

  • pH 4.5: 50% extracted.[1][2]

  • pH 2.5: 99% protonated (Target Zone).[1][2]

  • pH 1.5: >99.9% protonated (Optimal for stubborn hydrophilic acids).[1][2]

Visualizing the Equilibrium Shift

The following diagram illustrates the protonation state of DMHBA relative to pH changes.

pH_EquilibriumHigh_pHHigh pH (> 6.0)Water SolubleEquilibriumpKa Range (~4.5)50/50 SplitHigh_pH->EquilibriumAcidification (HCl)IonCarboxylate Ion(R-COO⁻)High_pH->IonDominant SpeciesLow_pHLow pH (< 2.0)Organic SolubleEquilibrium->Low_pHTarget ZoneAcidFree Acid(R-COOH)Low_pH->AcidDominant Species

Figure 1: The pH-dependent speciation of DMHBA.[1] Effective extraction requires shifting the equilibrium fully to the right (Green Zone).

Module 2: Solvent Selection & Thermodynamics

Q: Can I use Hexane or Heptane to extract DMHBA?

A: No. While the "dimethyl" group sounds hydrophobic, the hydroxyl (-OH) group dominates the polarity. Hexane is too non-polar.[1][2] The partition coefficient (

Recommended Solvent Systems:

SolventPolaritySuitabilityNotes
Ethyl Acetate (EtOAc) ModerateHigh Best balance.[1] Forms H-bonds with the -OH group.
Dichloromethane (DCM) ModerateMedium Good solubility, but heavier than water (bottom layer).[1][2] Prone to emulsions.[1][2]
MTBE Low-ModMedium Good alternative if peroxides are not a concern.[1][2] Cleaner phase cuts.
Hexane/Heptane LowVery Low Will not extract the hydroxy-acid efficiently.[1]

Module 3: Troubleshooting Low Yields (The "Salting Out" Effect)

Q: I adjusted pH to 1.5 and used EtOAc, but I'm still losing product to the water layer.

A: This is due to the hydrophilicity of the


-hydroxyl group

2

The Fix: Salting Out (Hofmeister Effect) You must increase the ionic strength of the aqueous phase to "push" the organic molecule out.

Protocol:

  • After acidification to pH 1.5–2.0, add Sodium Chloride (NaCl) to the aqueous layer until saturation (approx. 36g/100mL).[1][2]

  • Agitate until dissolved.

  • Perform the solvent extraction.[1][2][4][5][6]

Mechanism: The water molecules become tightly bound to the Na+ and Cl- ions (hydration shells), leaving no "free water" to solvate the DMHBA molecules. This drastically increases the distribution coefficient (

Workflow Diagram: Optimized Extraction Protocol

Extraction_WorkflowStartAqueous Reaction Mixture(Containing DMHBA Salt)Step11. AcidificationAdd 6N HCl dropwiseTarget pH 1.5 - 2.0Start->Step1Step22. Salting OutAdd NaCl to Saturation(Critical for Yield)Step1->Step2Increases Ionic StrengthStep33. Solvent AdditionAdd Ethyl Acetate (1:1 ratio)Step2->Step3Step44. Phase SeparationCollect Organic Layer (Top)Step3->Step4Step55. Drying & Conc.Dry over MgSO4 -> RotovapStep4->Step5

Figure 2: Step-by-step optimized extraction workflow emphasizing the salting-out step.

Module 4: Stability & Purity FAQs

Q: Will DMHBA dehydrate to an alkene during rotary evaporation?

A: Unlikely, but caution is advised. Unlike 3-hydroxybutyric acid, DMHBA has a gem-dimethyl group at the


-position12
  • Structure:

    
    [1]
    
  • Mechanism: Dehydration usually requires an

    
    -proton to form a conjugated double bond (
    
    
    -unsaturation).[1][2] DMHBA lacks
    
    
    -protons.[1][2]
  • Risk: Therefore, it is thermally more stable against simple dehydration than its non-methylated counterparts.[1][2]

However , verify the temperature:

  • Risk: Intermolecular esterification (oligomerization) can occur if heated excessively in the absence of solvent.

  • Recommendation: Keep water bath

    
     and use a high vacuum to remove solvent at lower temperatures.[1][2]
    
Q: I see a "rag layer" (Emulsion) between phases. How do I clear it?

A: Emulsions are common with hydroxy acids in EtOAc.[1][2]

  • Filtration: Pass the entire biphasic mixture through a Celite pad (diatomaceous earth). This physically breaks the surfactant-like bubbles.[1][2]

  • Wait Time: If you used the "Salting Out" method (Module 3), emulsions are usually less severe because the high density difference facilitates separation.[2]

References

  • PubChem. (2023).[1][2] 2,2-Dimethyl-3-hydroxybutyric acid - Chemical Properties and pKa Data. National Library of Medicine.[1][2] [Link]

  • Goldberg, R. N., et al. (2002).[1][2] Thermodynamics of Enzyme-Catalyzed Reactions: Part 6. 2002 Update. Journal of Physical and Chemical Reference Data. (Contextual reference for hydroxy-acid thermodynamics).

  • LCGC International. (2023).[1][2] Enhancing Extractions by Salting Out. [Link]

Technical Support Center: Resolution of Racemic 3-hydroxy-2,2-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of racemic 3-hydroxy-2,2-dimethylbutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is on the practical application of chiral resolution techniques to obtain enantiomerically pure (R)- and (S)-3-hydroxy-2,2-dimethylbutanoic acid, crucial enantiomers for various synthetic applications.

Frequently Asked Questions (FAQs)

Q1: Why is the resolution of racemic 3-hydroxy-2,2-dimethylbutanoic acid necessary?

A1: 3-hydroxy-2,2-dimethylbutanoic acid possesses a chiral center at the C3 position, meaning it exists as a pair of non-superimposable mirror images called enantiomers ((R) and (S)). While enantiomers have identical physical properties in an achiral environment, they often exhibit different biological activities, potencies, and toxicities. For pharmaceutical and other specialized applications, it is often essential to isolate and study the individual enantiomers to identify the more active or less toxic form.

Q2: What are the primary methods for resolving racemic 3-hydroxy-2,2-dimethylbutanoic acid?

A2: The two most common and effective methods for resolving racemic carboxylic acids like 3-hydroxy-2,2-dimethylbutanoic acid are:

  • Classical Chemical Resolution via Diastereomeric Salt Crystallization: This widely used industrial method involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent) to form a mixture of diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3]

  • Enzymatic Kinetic Resolution (EKR): This method utilizes the high stereoselectivity of enzymes, typically lipases, to selectively catalyze a reaction (e.g., esterification) of one enantiomer over the other.[4] This leaves one enantiomer unreacted and the other transformed into a new compound (e.g., an ester), which can then be separated.

Q3: How do I choose between classical and enzymatic resolution?

A3: The choice depends on several factors:

  • Scale: Classical resolution is often more straightforward to scale up for industrial production.[1]

  • Cost and Availability of Reagents: Chiral resolving agents for classical resolution can be expensive, but many are commercially available. Enzymes for EKR are also commercially available and can often be reused, which can be cost-effective.

  • Environmental Considerations: Enzymatic resolutions are generally considered "greener" as they are conducted under mild conditions and use biodegradable catalysts.

  • Development Time: Classical resolution may require extensive screening of resolving agents and solvents, which can be time-consuming. EKR may also require screening of different enzymes and reaction conditions.

Troubleshooting Guide: Classical Resolution via Diastereomeric Salt Crystallization

This section addresses common issues encountered during the resolution of racemic 3-hydroxy-2,2-dimethylbutanoic acid using diastereomeric salt crystallization.

Problem Potential Cause Troubleshooting Steps & Explanations
No crystal formation or "oiling out" The diastereomeric salt is too soluble in the chosen solvent.Solvent Screening: The ideal solvent should dissolve the diastereomeric salt at an elevated temperature but allow for controlled precipitation of one diastereomer upon cooling. Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof).
The solution is not sufficiently supersaturated.Controlled Cooling: Employ a slow, gradual cooling process. Rapid cooling can lead to the formation of an oil or amorphous solid. Increase Concentration: Carefully evaporate a portion of the solvent to increase the solute concentration. Anti-Solvent Addition: Slowly add a solvent in which the diastereomeric salt is poorly soluble (an anti-solvent) to promote crystallization.
Seeding: Introduce a seed crystal of the desired diastereomeric salt to initiate crystallization. If unavailable, scratching the inner surface of the flask with a glass rod can sometimes create nucleation sites.
Low yield of the desired diastereomeric salt The desired diastereomeric salt has significant solubility in the mother liquor.Optimize Solvent System: Select a solvent that minimizes the solubility of the target diastereomeric salt at the final crystallization temperature. Lower Final Temperature: Decrease the final crystallization temperature to reduce the solubility of the desired salt.
Inefficient crystallization.Optimize Cooling Profile: A slower cooling rate can improve crystal growth and yield. Stirring: Gentle stirring during crystallization can sometimes improve yield, but vigorous stirring may lead to the formation of small, impure crystals.
Low enantiomeric excess (e.e.) of the resolved acid Co-crystallization of both diastereomeric salts.Recrystallization: The most common method to improve enantiomeric purity is to perform one or more recrystallizations of the isolated diastereomeric salt.[1] Solvent Choice: The choice of solvent can significantly impact the separation efficiency. A different solvent may lead to a greater difference in solubility between the two diastereomeric salts.[5]
Incomplete reaction to form the salts.Ensure Stoichiometry: Use an equimolar amount of the resolving agent relative to the racemic acid.
Inaccurate measurement of optical rotation.Purify the Resolved Acid: Ensure the acid is completely free of the resolving agent and any remaining solvent before measuring its optical rotation. Use a Reliable Standard: Compare the measured specific rotation to a literature value for the pure enantiomer if available.

Experimental Protocol: Classical Resolution

This is a representative protocol for the resolution of racemic 3-hydroxy-2,2-dimethylbutanoic acid using a chiral amine as the resolving agent. Optimization will be required.

Materials:

  • Racemic 3-hydroxy-2,2-dimethylbutanoic acid

  • Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine, (1R,2S)-(-)-ephedrine, or cinchonidine)[2][6]

  • Solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • Formation of Diastereomeric Salts:

    • In an Erlenmeyer flask, dissolve racemic 3-hydroxy-2,2-dimethylbutanoic acid (1.0 eq) in a minimal amount of a hot solvent (e.g., ethanol).

    • In a separate flask, dissolve the chiral resolving agent (1.0 eq) in a minimal amount of the same hot solvent.

    • Slowly add the resolving agent solution to the acid solution with stirring.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature. If crystallization does not occur, try placing the flask in a refrigerator (4 °C) or a cold bath.

    • If crystallization is slow, scratch the inside of the flask with a glass rod or add a seed crystal.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. This is the less soluble diastereomeric salt.

  • Isolation of the Enriched Enantiomer:

    • Dissolve the collected crystals in water and add 1 M HCl until the solution is acidic (pH < 2).

    • Extract the liberated 3-hydroxy-2,2-dimethylbutanoic acid with an organic solvent (e.g., diethyl ether).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched acid.

  • Analysis:

    • Determine the enantiomeric excess of the resolved acid. This can be done by measuring its optical rotation with a polarimeter and comparing it to the value of the pure enantiomer (if known). Alternatively, the acid can be converted to a diastereomeric derivative (e.g., an amide with a chiral amine) and analyzed by NMR, or converted to an ester and analyzed by chiral HPLC or GC.

Troubleshooting Guide: Enzymatic Kinetic Resolution (EKR)

This section provides guidance for common issues encountered during the enzymatic resolution of racemic 3-hydroxy-2,2-dimethylbutanoic acid.

Problem Potential Cause Troubleshooting Steps & Explanations
Low or no enzyme activity Inappropriate enzyme.Enzyme Screening: Not all lipases will be effective for this substrate. Screen a variety of commercially available lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase, porcine pancreatic lipase). CALB is often a good starting point for the resolution of hydroxy acids.[7][8]
Suboptimal reaction conditions.Optimize Temperature and pH: Most lipases have an optimal temperature range (often 30-50 °C) and pH (for hydrolysis). Determine the optimal conditions for your chosen enzyme. Solvent Choice: The organic solvent can significantly affect enzyme activity and stability. Common choices include hexane, toluene, and MTBE.
Low enantiomeric excess (e.e.) Low enantioselectivity of the enzyme.Enzyme Selection: The inherent enantioselectivity (E-value) of the enzyme for the substrate is the most critical factor. If the initial enzyme gives low e.e., a different enzyme is likely required.[9] Lower Temperature: Reactions at lower temperatures often result in higher enantioselectivity, albeit at a slower rate.[9]
Reaction has proceeded past 50% conversion.Monitor Reaction Progress: For a kinetic resolution, the highest e.e. for both the unreacted starting material and the product is typically achieved at or near 50% conversion. Take aliquots at different time points to determine the optimal reaction time.[10]
Racemization of the starting material or product.Check for Racemization: Incubate the enantiomerically enriched starting material and product under the reaction conditions (without the other reactant) to see if any racemization occurs. If so, milder conditions may be needed.
Difficult separation of product and unreacted starting material Similar physical properties.Optimize Chromatography: If separating an ester (product) from an acid (unreacted starting material), an acid-base extraction can be effective. If separating two esters (from esterification of the acid), careful column chromatography will be necessary. Develop a suitable chromatographic method (TLC, HPLC, or GC) to ensure good separation.

Experimental Protocol: Enzymatic Kinetic Resolution

This is a representative protocol for the lipase-catalyzed resolution of racemic 3-hydroxy-2,2-dimethylbutanoic acid via esterification.

Materials:

  • Racemic 3-hydroxy-2,2-dimethylbutanoic acid

  • Immobilized lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B)

  • An alcohol (e.g., ethanol, butanol)

  • Anhydrous organic solvent (e.g., hexane, toluene)

  • Molecular sieves (optional, to remove water)

Procedure:

  • Reaction Setup:

    • To a flask, add racemic 3-hydroxy-2,2-dimethylbutanoic acid (1.0 eq), an alcohol (e.g., 1.1 eq of ethanol), and an anhydrous organic solvent.

    • Add the immobilized lipase (typically 10-50% by weight of the limiting reagent).

    • If desired, add activated molecular sieves to remove the water produced during the esterification, which can improve the conversion.

  • Enzymatic Reaction:

    • Stir the mixture at a constant temperature (e.g., 40 °C).

    • Monitor the reaction progress by taking small aliquots over time and analyzing them by a suitable chromatographic method (e.g., GC or HPLC) to determine the conversion.

  • Work-up and Separation:

    • When the reaction has reached approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.

    • The filtrate contains the unreacted enantiomer of the acid and the newly formed ester of the other enantiomer.

    • Separate the acid from the ester using an acid-base extraction.

      • Extract the organic solution with an aqueous base (e.g., saturated NaHCO₃ solution) to deprotonate and extract the unreacted acid into the aqueous layer.

      • The organic layer contains the ester. Wash it with brine, dry over anhydrous sodium sulfate, and concentrate.

      • Acidify the aqueous layer with 1 M HCl and extract with an organic solvent to recover the unreacted acid.

  • Analysis:

    • Determine the enantiomeric excess of both the recovered acid and the ester using chiral HPLC or GC.

Visualizing the Workflows

G cluster_0 Classical Resolution Workflow racemic_acid Racemic 3-hydroxy-2,2-dimethylbutanoic Acid chiral_base Add Chiral Resolving Agent (e.g., (R)-α-phenylethylamine) racemic_acid->chiral_base diastereomers Formation of Diastereomeric Salts ((R)-acid•(R)-base and (S)-acid•(R)-base) chiral_base->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Salt (e.g., (S)-acid•(R)-base) crystallization->less_soluble Solid more_soluble More Soluble Salt (in mother liquor) crystallization->more_soluble Solution acidification_S Acidification less_soluble->acidification_S acidification_R Acidification more_soluble->acidification_R pure_S Pure (S)-enantiomer acidification_S->pure_S pure_R Pure (R)-enantiomer acidification_R->pure_R

Caption: Workflow for chiral resolution via diastereomeric salt formation.

G cluster_1 Enzymatic Kinetic Resolution Workflow racemic_acid_enz Racemic 3-hydroxy-2,2-dimethylbutanoic Acid enzyme_alcohol Add Lipase + Alcohol (e.g., CALB, Ethanol) racemic_acid_enz->enzyme_alcohol reaction Selective Esterification (~50% conversion) enzyme_alcohol->reaction mixture Mixture of (R)-acid and (S)-ester reaction->mixture separation Separation (e.g., Extraction) mixture->separation unreacted_acid Unreacted (R)-acid separation->unreacted_acid Aqueous Phase product_ester Product (S)-ester separation->product_ester Organic Phase hydrolysis Hydrolysis product_ester->hydrolysis pure_S_enz Pure (S)-acid hydrolysis->pure_S_enz

Caption: Workflow for enzymatic kinetic resolution via esterification.

References

  • BenchChem. (2025). Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution. BenchChem.
  • Kumar, D. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-2-Hydroxy-2-phenylpropanoic Acid. BenchChem.
  • ResearchGate. (2025).
  • Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • BenchChem. (2025). Improving the enantiomeric excess of "1-Aminohex-5-en-3-ol". BenchChem.
  • Enantioselective biocatalytic resolution for the synthesis of enantiopure α-hydroxyphosphonates using Candida antarctica lipase B. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. (2010, December 15).
  • Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. (2018, July 15). PubMed.
  • LibreTexts, C. (2019, December 30). 6.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.).
  • Chemoenzymatic Dynamic Kinetic Resolution of a Tertiary Alcohol Based on Compartmentalization of Oxovanadium and Lipase Catalysts by Means of a Polydimethylsiloxane Thimble. (2025). PubMed.
  • ResearchGate. (2022, September 1). (PDF)
  • ResearchGate. (n.d.). (PDF) Evaluation of lipases from metagenomic in kinetic resolution of secondary alcohols.
  • CRC Handbook of - OPTICAL RESOLUTIONS. (n.d.).
  • Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. (2002, February 22). PubMed.
  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2025, March 20). PMC.
  • Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.
  • Isolation of enantiomers via diastereomer crystallis
  • Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • Chromatographic separation of enantiomers. (1988, February 19). PubMed.
  • ResearchGate. (n.d.).
  • Beilstein Journals. (2021, April 21). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant.
  • MDPI. (2022, December 23). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine.
  • Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetyl
  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
  • A simple method to determine the enantiomeric ratio in enantioselective bioc
  • Sigma-Aldrich. (n.d.). 3-Hydroxy-2,2-dimethylbutanoic acid | 29269-83-8.

Sources

Technical Support Center: Stability of 3-Hydroxy-2,2-Dimethylbutyrate

[1]

Current Status:System Operational Topic: Analyte Stability in Frozen Plasma Matrices Analyte Class:

1

Executive Summary & Chemical Logic

The Bottom Line: 3-hydroxy-2,2-dimethylbutyrate is exceptionally stable in frozen plasma (-20°C and -80°C) compared to other


1

The "Why" (Chemical Causality): Most researchers assume standard degradation pathways for hydroxy acids, but this molecule is chemically "locked" due to the Gem-Dimethyl Effect at the

1
  • Prevention of Dehydration: The primary non-enzymatic degradation pathway for

    
    -hydroxy acids is dehydration to form an 
    
    
    -unsaturated acid (alkene formation).[1] This reaction mechanism requires the abstraction of a proton from the
    
    
    -carbon.[1]
    • Standard

      
      -hydroxybutyrate: Has 
      
      
      -protons
      
      
      Dehydrates easily.[1]
    • 3-hydroxy-2,2-dimethylbutyrate: The

      
      -carbon is fully substituted with methyl groups (no protons).[1] Dehydration is chemically impossible  under standard storage conditions.
      
  • Enzymatic Blockade: The steric bulk of the two methyl groups hinders the active sites of plasma esterases and dehydrogenases, significantly reducing enzymatic turnover ex vivo.

Stability Data Reference Table

The following data summarizes expected stability based on structural analogs and validated bioanalytical protocols for branched-chain hydroxy acids.

Storage ConditionDurationPredicted Recovery (%)Risk Factor
-80°C (Deep Freeze) > 12 Months98 - 102%Negligible.
-20°C (Standard Freeze) 6 - 9 Months95 - 100%Low.[1] Avoid auto-defrost freezers (temp cycling).[1]
4°C (Thawed/Processing) 24 - 48 Hours> 95%Low.[1] Stable against spontaneous hydrolysis.
Room Temp (Benchtop) 4 - 6 Hours> 90%Moderate.[1] Evaporation effects if uncapped.
Freeze/Thaw Cycles Up to 3 Cycles> 95%Minimal impact due to structural rigidity.

Troubleshooting Guide (FAQ Format)

Issue 1: "I am seeing low recovery (<80%) in my LC-MS/MS assay, despite the molecule being stable."

Diagnosis: This is likely Matrix Effect (Ion Suppression) , not degradation. Technical Explanation: 3-hydroxy-2,2-dimethylbutyrate is a small, polar organic acid.[1] In Reverse Phase (RP) chromatography, it often elutes early, in the "void volume" where plasma salts and phospholipids elute. These contaminants suppress the ionization of your analyte in the MS source.

Corrective Protocol:

  • Switch to Negative Ion Mode: Carboxylic acids ionize better in ESI(-).[1]

  • Optimize Extraction: Do not rely solely on protein precipitation (PPT). Use Liquid-Liquid Extraction (LLE) with Ethyl Acetate or MTBE under acidic conditions.[1]

    • Why: Acidification (pH < 3) protonates the carboxylic acid (neutral form), driving it into the organic layer, while leaving salts and zwitterionic phospholipids in the aqueous phase.

Issue 2: "My calibration curve is non-linear at the lower end."

Diagnosis: Endogenous Interference or Adsorption. Technical Explanation:

  • Endogenous Levels: If this is a metabolite of an endogenous pathway (e.g., related to valine/leucine metabolism), "blank" plasma may contain basal levels of the analyte.

  • Adsorption: Hydroxy acids can bind to glass.

Corrective Protocol:

  • Use Surrogate Matrix: Prepare standards in PBS + BSA (Bovine Serum Albumin) or charcoal-stripped plasma to ensure a true "zero" blank.[1]

  • Container Choice: Use polypropylene (PP) vials. Avoid borosilicate glass for low-concentration samples.[1]

Issue 3: "Does the anticoagulant matter (EDTA vs. Heparin)?"

Diagnosis: Generally, no, but EDTA is preferred .[1] Technical Explanation:

  • Heparin: Can occasionally cause interference in LC-MS due to its polymeric nature if extraction is messy.[1]

  • EDTA: Chelates divalent cations (

    
    , 
    
    
    ). Since some degradation enzymes are metalloproteases (dependent on metals), EDTA provides an extra layer of enzymatic inhibition, securing the sample further.

Validated Extraction Workflow (Self-Validating System)

This protocol includes "Checkpoints" to validate success at each stage.

Reagents:

  • Internal Standard (IS): Stable isotope labeled analog (e.g.,

    
    -3-hydroxy-2,2-dimethylbutyrate) or a structural analog like 3-hydroxy-3-methylbutyrate (HMB).[1]
    
  • Extraction Solvent: Ethyl Acetate (EtOAc).

  • Acidifier: 1M HCl.[2]

Step-by-Step Protocol:

  • Thawing: Thaw plasma on ice. Vortex for 10 seconds.

  • Acidification (Critical Step):

    • Add 10

      
      L of 1M HCl to 100 
      
      
      L of plasma.
    • Checkpoint: Check pH with a strip. It must be pH

      
       3.0 to ensure the analyte is in neutral (R-COOH) form for extraction.[1]
      
  • IS Addition: Add Internal Standard. Vortex.

  • Liquid-Liquid Extraction:

    • Add 600

      
      L Ethyl Acetate.
      
    • Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Separation: Transfer the upper organic layer to a fresh tube.

    • Why: The analyte is now in the organic phase; salts/proteins remain in the aqueous pellet.

  • Dry Down: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in Mobile Phase (e.g., 0.1% Formic Acid in Water/MeOH 90:10).

Logic Visualization (Decision Tree)

The following diagram illustrates the troubleshooting logic for stability vs. analytical error.

StabilityLogicStartIssue: Low Analyte SignalCheckISCheck Internal Standard (IS) ResponseStart->CheckISIS_StableIS Response NormalCheckIS->IS_StableSignal Loss Only in AnalyteIS_LowIS Response Low/VariableCheckIS->IS_LowSignal Loss in BothDegradationTrue Degradation?IS_Stable->DegradationMatrixEffectMatrix Effect (Suppression)IS_Low->MatrixEffectChemCheckChemical Check:Is pH > 8?Degradation->ChemCheckExtractCheckExtraction Check:Did you acidify?MatrixEffect->ExtractCheckSol1Solution:Hydrolysis occurred.Keep pH neutral/acidic.ChemCheck->Sol1YesSol3Solution:Analyte Stable.Check Calibration.ChemCheck->Sol3NoSol2Solution:Switch to LLE(Ethyl Acetate)ExtractCheck->Sol2NoExtractCheck->Sol3Yes

Caption: Diagnostic workflow distinguishing between chemical instability and bioanalytical matrix effects.

References

  • PubChem. (2025).[3][4] 3-hydroxy-2,2-dimethylbutyric acid (Compound Summary). National Library of Medicine. [Link]

  • Mamer, O. A., et al. (1983). The storage stability of 3-hydroxybutyrate in serum, plasma, and whole blood.[1][5][6] American Journal of Clinical Pathology. (Foundational stability data for hydroxy-acid class). [Link]

Validation & Comparative

Definitive Guide to Confirming m/z 132 Parent Ions: HRAM vs. Nominal MS

Author: BenchChem Technical Support Team. Date: March 2026

The "Isobaric Nightmare" of m/z 132

In small molecule drug development and metabolomics, the signal at m/z 132 (typically


 in ESI positive mode) represents a critical decision point. Unlike unique higher-mass ions, m/z 132 sits in a dense spectral region populated by biological endogens, common reagents, and structural isomers.

Relying solely on nominal mass (Single Quadrupole) data for this ion is a procedural error that leads to false positives. A signal at "132" could be a vital biomarker (Creatine), an essential amino acid (Leucine), or a metabolic intermediate (5-Aminolevulinic acid).

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) versus Nominal MS and outlines the definitive protocol for confirming the identity of m/z 132.

The Candidates: What is m/z 132?

Before designing the experiment, we must understand the isobaric landscape. The table below highlights the most common candidates found in biological and synthetic samples.

CompoundFormulaMonoisotopic Mass (Da)[M+H]+ (Theoretical)Mass DefectDifficulty to Resolve
Leucine (Leu)

131.0946132.1019 High (+102 mDa)Extreme (Isomer of Ile)
Isoleucine (Ile)

131.0946132.1019 High (+102 mDa)Extreme (Isomer of Leu)
Creatine

131.0695132.0768 Medium (+77 mDa)Moderate
5-Aminolevulinic Acid

131.0582132.0655 Low (+66 mDa)Moderate
Cinnamaldehyde

132.0575133.0648*N/ANote: Radical cation

is 132.0575 (EI/APCI)

Critical Insight: The mass difference between Creatine and Leucine is only 0.0251 Da . A standard Single Quadrupole MS (resolution ~0.7 Da) sees these as identical. An Orbitrap or Q-TOF (resolution >30,000) easily distinguishes them.

Technology Comparison: Nominal vs. HRAM vs. MS/MS

Alternative A: Nominal Mass MS (Single Quad)
  • Mechanism: Filters ions with ~1 Da precision.

  • Performance:

    • Specificity: Low. Cannot distinguish Creatine (132.07) from Leucine (132.10).

    • Risk: High probability of misidentification in complex matrices (e.g., plasma, cell lysate).

  • Verdict: Unsuitable for confirmation; acceptable only for quantification of known, chromatographically separated standards.

Alternative B: HRAM MS (Orbitrap / Q-TOF)
  • Mechanism: Measures mass with <5 ppm accuracy.

  • Performance:

    • Specificity: High. Clearly separates

      
       species (Creatine) from purely aliphatic/oxidized species (Leu/Ile) based on mass defect.
      
    • Limitation: Cannot distinguish structural isomers (Leucine vs. Isoleucine) as they share the exact same formula (

      
      ).
      
  • Verdict: The Gold Standard for formula confirmation, but requires orthogonal data for isomer resolution.

Alternative C: MS/MS (Fragmentation)
  • Mechanism: Collisional Induced Dissociation (CID) of the parent ion.

  • Performance:

    • Specificity: Variable.

    • Leu/Ile Problem: Both produce a dominant fragment at m/z 86 (loss of

      
      ).[1] Distinguishing them requires observing low-intensity side-chain fragments (m/z 43 vs 57) or using 
      
      
      
      .
  • Verdict: Essential for structural fingerprinting.

Experimental Protocol: The Self-Validating Workflow

To definitively confirm an m/z 132 parent ion, you must follow this "Filter and Fingerprint" workflow. This protocol assumes the use of an LC-MS/MS system (Q-TOF or Orbitrap).[2]

Step 1: Exact Mass Filtering (The Formula Check)
  • Calibrate the MS to ensure <3 ppm mass accuracy.

  • Acquire Full Scan data in ESI+ mode (m/z 50–200).

  • Extract the Ion Chromatogram (EIC) for 132.1019 (Leu/Ile) and 132.0768 (Creatine) with a tight window (±5 ppm).

    • Result: If peaks appear only in the 132.07 channel, it is Creatine. If in 132.10, it is Leu/Ile.[3]

Step 2: Chromatographic Separation (The Isomer Check)

Since HRAM cannot separate Leu/Ile, chromatography is the primary differentiator.

  • Column: C18 is often insufficient for polar amino acids. Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a specialized amino acid column (e.g., Intrada Amino Acid).

  • Mobile Phase: Acetonitrile/Ammonium Formate buffer gradient.

  • Standard Injection: Inject authentic standards of Leucine and Isoleucine individually.

    • Observation: Isoleucine typically elutes before Leucine on HILIC columns due to side-chain steric effects.

Step 3: MS/MS Fingerprinting (The Structural Check)
  • Precursor Selection: Isolate m/z 132.1.

  • Collision Energy (CE): Ramp CE from 10 to 35 eV.

  • Diagnostic Ions:

    • Leucine: Look for m/z 43 (Isopropyl cation,

      
      ).
      
    • Isoleucine: Look for m/z 57 (sec-Butyl cation,

      
      ) and m/z 69 .
      
    • Note: The m/z 86 fragment will be dominant in both. You must zoom in on the low-mass region.

Visualization: Decision Logic & Pathways

Diagram 1: The Confirmation Decision Tree

This workflow illustrates the logic required to classify an unknown m/z 132 signal.

G Start Unknown Ion m/z 132 (ESI+) HRAM Step 1: HRAM Analysis (Mass Defect) Start->HRAM Creatine Mass ~132.0768 Candidate: Creatine HRAM->Creatine < 132.08 LeuIle Mass ~132.1019 Candidate: Leu / Ile HRAM->LeuIle > 132.09 Other Mass ~132.0655 Candidate: 5-ALA HRAM->Other ~ 132.06 MSMS Step 2: MS/MS Fragmentation (Isomer Differentiation) LeuIle->MSMS Frag86 Dominant m/z 86 (Inconclusive) MSMS->Frag86 CheckSideChain Check Low Mass Fragments (m/z 43 vs 57) Frag86->CheckSideChain Leu m/z 43 Present Result: Leucine CheckSideChain->Leu Ile m/z 57 / 69 Present Result: Isoleucine CheckSideChain->Ile

Caption: Logical workflow for differentiating isobaric species at m/z 132 using HRAM and MS/MS.

Diagram 2: Leucine vs. Isoleucine Fragmentation

The structural reason why MS/MS distinguishes these isomers.

G Parent Precursor [M+H]+ 132.10 Common Common Fragment m/z 86 (Loss of H2O + CO) Parent->Common Primary Path Leu_Side Leu Specific m/z 43 (Isopropyl) Parent->Leu_Side Leucine Only Ile_Side Ile Specific m/z 57 (sec-Butyl) Parent->Ile_Side Isoleucine Only

Caption: Fragmentation pathways highlighting diagnostic side-chain ions for Leu/Ile differentiation.

Data Summary: Performance Matrix

FeatureSingle Quad (Nominal)Triple Quad (MS/MS)Orbitrap/Q-TOF (HRAM)
Mass Accuracy ± 0.5 Da± 0.5 Da< 0.005 Da (5 ppm)
Creatine vs. Leu ❌ Indistinguishable✅ Distinguishable (via fragments)✅ Distinguishable (via mass)
Leu vs. Ile ❌ Indistinguishable⚠️ Difficult (Requires optimized CE)❌ Indistinguishable (Isobaric)
Throughput HighHighMedium
Confidence Level LowMediumHigh

References

  • Xiao, Y., et al. (2016).[3] "Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer." Analytical Chemistry. [Link][3][4][5][6]

  • Armirotti, A., et al. (2007).[7] "How to discriminate between leucine and isoleucine by low energy ESI-TRAP MSn." Journal of the American Society for Mass Spectrometry. [Link]

  • Rapid Novor. (2021). "Isoleucine and Leucine: The Isobaric Amino Acids."[8] [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 586, Creatine." [Link]

Sources

Comparative Spectral Analysis: DMHB vs. 3-Hydroxyisobutyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of DMHB (2,2-Dimethyl-3-hydroxybutyric acid) and 3-Hydroxyisobutyric acid (3-HIBA) .

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals Subject: Differentiation of Simvastatin Metabolite (DMHB) and Valine Metabolite (3-HIBA)[1]

Executive Summary

In metabolic profiling and drug development, distinguishing between structurally similar β-hydroxy acids is critical for accurate biomarker validation.[1] This guide compares DMHB (2,2-Dimethyl-3-hydroxybutyric acid), a specific metabolite of the statin drug Simvastatin, with 3-Hydroxyisobutyric acid (3-HIBA) , a key endogenous intermediate in valine catabolism.[1]

While both compounds are short-chain aliphatic β-hydroxy acids, they possess distinct spectral fingerprints due to the substitution pattern at the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-carbon. This guide details the NMR, MS, and IR characteristics required to unambiguously identify each compound in complex biological matrices.

Chemical Identity & Properties

The primary structural difference lies at the C2 (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) position: DMHB possesses a quaternary carbon (gem-dimethyl), whereas 3-HIBA possesses a tertiary carbon (monomethyl).
FeatureDMHB (Simvastatin Metabolite)3-Hydroxyisobutyric Acid (3-HIBA)
IUPAC Name 3-Hydroxy-2,2-dimethylbutanoic acid3-Hydroxy-2-methylpropanoic acid
Common Acronym DMHB3-HIBA / 3-HIB
CAS Number 29269-83-82068-83-9
Formula ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


Mol.[2] Weight 132.16 g/mol 104.10 g/mol
Origin Exogenous (Simvastatin metabolism)Endogenous (Valine catabolism)

-Carbon
Quaternary (No

-proton)
Tertiary (Contains

-proton)
ngcontent-ng-c2372798075="" class="ng-star-inserted">

Critical Note: Do not confuse the metabolite DMHB with 3,5-Dimethyl-4-hydroxybenzaldehyde, a reagent often abbreviated similarly in chemical synthesis literature.

Spectral Comparison

Proton NMR ( H NMR) Spectroscopy

The absence of an ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-proton in DMHB is the definitive NMR differentiator.

Table 1: Comparative


H NMR Shifts (in 

or

)
PositionDMHB Signals3-HIBA SignalsDiagnostic Difference
ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Methyls (C2)
Singlet (6H) ,

ppm
Doublet (3H) ,

ppm
DMHB shows a strong singlet (gem-dimethyl); 3-HIBA shows a doublet.
ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Proton (C2)
Absent Multiplet (1H) ,

ppm
The 2.6 ppm signal is unique to 3-HIBA.
ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Position (C3)
Quartet/Multiplet (1H) ,

ppm (Methine)
Multiplet (2H) ,

ppm (Methylene)
DMHB has a methine (CH-OH); 3-HIBA has a methylene (

-OH).
ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Methyl (C4)
Doublet (3H) ,

ppm
Absent DMHB has a terminal methyl group; 3-HIBA ends at the hydroxyl.
Mass Spectrometry (LC-MS/MS)

In negative electrospray ionization (ESI-), the molecular ion and fragmentation pathways differ significantly due to the mass difference of 28 Da (two methyl groups vs. two protons).[1]

Table 2: MS/MS Transitions (ESI Negative Mode)

CompoundPrecursor Ion (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Dominant Product IonFragmentation Mechanism
DMHB m/z 131 m/z 87 (

) or m/z 113 (

)
Decarboxylation is inhibited by steric bulk; dehydration is common.
3-HIBA m/z 103 m/z 59 (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) or m/z 73
Loss of

(44 Da) is the primary pathway.

Expert Insight: In GC-MS analysis (TMS derivatives), DMHB forms a bis-TMS derivative with a characteristic fragment at m/z 145 (loss of methyl from gem-dimethyl), whereas 3-HIBA bis-TMS shows a base peak at m/z 147 (rearrangement of the TMS group).[1]

Biological Context & Pathways

Understanding the biological origin is essential for interpreting spectral data in metabolomics.[1]

Simvastatin Metabolism (DMHB Source)

DMHB is formed via the hydrolysis of the Simvastatin side chain.[1]

Simvastatin_Metabolism Simvastatin Simvastatin (Lactone Form) SimvastatinAcid Simvastatin Acid (Active Form) Simvastatin->SimvastatinAcid Carboxylesterase Hydrolysis Esterase/Hydrolysis SimvastatinAcid->Hydrolysis Side-chain cleavage DMHB DMHB (2,2-Dimethyl-3-hydroxybutyric acid) Hydrolysis->DMHB Oxidation/Hydroxylation DMB DMB (2,2-Dimethylbutyric acid) Hydrolysis->DMB Direct cleavage

Figure 1: Metabolic pathway of Simvastatin yielding DMHB.[1] The gem-dimethyl group is conserved from the drug's side chain.[1]

Valine Catabolism (3-HIBA Source)

3-HIBA is an obligate intermediate in the breakdown of Valine.[1]

Valine_Catabolism Valine L-Valine MethacrylylCoA Methacrylyl-CoA Valine->MethacrylylCoA Transamination & Decarboxylation HIBA 3-HIBA (3-Hydroxyisobutyric acid) MethacrylylCoA->HIBA Enoyl-CoA Hydratase (Crotonase) MMSA Methylmalonic semialdehyde HIBA->MMSA 3-HIB Dehydrogenase (HIBADH)

Figure 2: Endogenous production of 3-HIBA from Valine.[1] Accumulation indicates HIBADH deficiency.[1][3]

Experimental Protocols

Protocol: LC-MS/MS Quantification

Objective: Simultaneous quantification of DMHB and 3-HIBA in plasma.

  • Sample Preparation:

    • Aliquot ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       plasma.[3]
      
    • Add ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       Acetonitrile (containing internal standard, e.g., 
      
      
      
      -3-HIBA).[3]
    • Vortex (30s) and Centrifuge (

      
      , 10 min).[3]
      
    • Transfer supernatant to autosampler vial.[1][3]

  • Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       mm, 1.8 
      
      
      
      ).[3]
    • Mobile Phase A: 0.1% Formic Acid in Water.[1][3]

    • Mobile Phase B: Acetonitrile.[1][3][4]

    • Gradient: 5% B (0-1 min)

      
       60% B (5 min) 
      
      
      
      95% B (wash).
    • Note: DMHB is more lipophilic due to the extra methyl groups and will elute later than 3-HIBA.[1]

  • Mass Spectrometry (ESI-):

    • 3-HIBA: Monitor MRM ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (CE: -15 eV).
      
    • DMHB: Monitor MRM ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (CE: -18 eV).
      
Protocol: GC-MS Derivatization (TMS)

Objective: Structural confirmation via fragmentation patterns.[1]

  • Drying: Evaporate aqueous sample to complete dryness under

    
     stream.
    
  • Derivatization:

    • Add ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       BSTFA + 1% TMCS.[3]
      
    • Add ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       Pyridine.[3]
      
    • Incubate at

      
       for 45 minutes.
      
  • Analysis:

    • Inject ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       into GC-MS (Split 1:10).
      
    • 3-HIBA-diTMS: Look for ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       248 (
      
      
      
      ) and base peak
      
      
      147.
    • DMHB-diTMS: Look for ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       276 (
      
      
      
      ) and characteristic fragment
      
      
      159 (cleavage of
      
      
      -quaternary center).

References

  • PubChem. (2025).[1][3][5] 2,2-Dimethyl-3-hydroxybutyric acid (DMHB) Compound Summary. National Library of Medicine.[1][3] [Link]

  • PubChem. (2025).[1][3][5] 3-Hydroxyisobutyric acid Compound Summary. National Library of Medicine.[1][3] [Link][3]

  • Vickers, S., et al. (1990).[1][3] Metabolic fate of 2,2-dimethylbutyryl moiety of simvastatin in rats.[1][6] Drug Metabolism and Disposition.[1][3] [Link]

  • Human Metabolome Database (HMDB). (2025).[1][3] Metabocard for 3-Hydroxyisobutyric acid (HMDB0000023).[1][Link][3]

  • Yin, W., et al. (2022).[1][3] Detection and characterization of simvastatin and its metabolites in rat tissues using MALDI MS.[3] Scientific Reports.[3][7] [Link]

Sources

Differentiation of 3-Hydroxy-2,2-Dimethylbutanoic Acid from Endogenous 3-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Divergence

In metabolic profiling and drug development, distinguishing 3-hydroxybutyrate (3HB) —the primary endogenous ketone body—from its structural analog 3-hydroxy-2,2-dimethylbutanoic acid (DMHB) is critical.[1] While 3HB is a central energy substrate and signaling molecule, DMHB is often encountered as a stable metabolite of xenobiotics (e.g., Simvastatin) or as a synthetic "metabolically blocked" isostere in medicinal chemistry.[1]

The core differentiator lies at the C2 (alpha) position :

  • 3HB: Possesses reactive

    
    -protons, allowing for enzymatic dehydrogenation and subsequent 
    
    
    
    -oxidation.
  • DMHB: Possesses a gem-dimethyl group at C2.[1] This quaternary carbon lacks protons, rendering the molecule resistant to standard

    
    -oxidation pathways and altering its mass spectrometric fragmentation patterns.
    
Structural Comparison
Feature3-Hydroxybutyrate (3HB)3-Hydroxy-2,2-Dimethylbutanoic Acid (DMHB)
Formula


MW 104.10 g/mol 132.16 g/mol
C2 Structure

(Methylene)

(Gem-dimethyl)
Metabolic Fate Oxidized to Acetoacetate (Fuel)Metabolically Stable / Excreted / Glucuronidated
Key NMR Signal

2.4 ppm (Multiplet,

-CH2)

1.2 ppm (Strong Singlet,

-Me2)

Analytical Differentiation Strategies

A. Mass Spectrometry (GC-MS)

Differentiation via GC-MS is the gold standard due to distinct molecular ions and fragmentation pathways.[1]

  • Derivatization: Both compounds require derivatization (typically TMS via BSTFA) to be volatile.[1]

  • Fragmentation Logic:

    • 3HB-TMS: Undergoes characteristic

      
      -cleavage between C2 and C3.
      
    • DMHB-TMS: The gem-dimethyl group sterically hinders standard rearrangements and shifts the molecular ion mass by +28 Da (two methyl groups vs. two protons).

Key Diagnostic Ions (TMS Derivatives):

  • 3HB: m/z 117 (M-CH3), m/z 191 (M-CH3-CO).[1]

  • DMHB: m/z 145 (M-CH3, shifted by +28), and a prominent ion corresponding to the stable tertiary carbocation formed by loss of the carboxyl moiety.[1]

B. Nuclear Magnetic Resonance (NMR)

Proton NMR (


-NMR) provides the most rapid structural confirmation if sample purity allows.[1]
  • The "Dead Giveaway": 3HB displays a distinct doublet of doublets (or multiplet) around 2.3–2.5 ppm corresponding to the

    
    -methylene protons.[1] DMHB lacks this signal entirely . Instead, DMHB shows a sharp, high-intensity singlet around 1.1–1.2 ppm representing the six equivalent protons of the gem-dimethyl group.
    

Functional Differentiation: The Enzymatic "Litmus Test"

For researchers screening compound libraries or metabolic flux, a functional assay using 3-Hydroxybutyrate Dehydrogenase (BDH1) provides a binary "Yes/No" differentiation.[1]

Mechanism of Differentiation

The enzyme BDH1 catalyzes the reversible oxidation of 3HB to acetoacetate, using NAD+ as a cofactor.[2] This reaction relies on the geometric fit of the substrate into the active site.

  • 3HB: Fits perfectly; NAD+ is reduced to NADH (absorbance increase at 340 nm).[1]

  • DMHB: The bulky gem-dimethyl group at C2 creates steric clash within the active site, preventing the hydride transfer. DMHB is a poor substrate (or non-substrate) for BDH1.[1]

Experimental Protocol: Kinetic Differentiation Assay

Objective: To distinguish 3HB from DMHB based on enzymatic oxidation rates.

Reagents:

  • Buffer: 0.1 M Tris-HCl, pH 8.5.

  • Enzyme: Purified 3-Hydroxybutyrate Dehydrogenase (BDH1) (e.g., from Pseudomonas or recombinant human).[1]

  • Cofactor: NAD+ (10 mM stock).[1]

  • Detection: WST-1 (tetrazolium salt) + PMS (electron coupler) for colorimetric readout, OR direct NADH absorbance.[1]

Workflow:

  • Blank: Buffer + NAD+ + Enzyme.[1]

  • Control: Buffer + NAD+ + Enzyme + 3HB (1 mM).[1]

  • Test: Buffer + NAD+ + Enzyme + DMHB (1 mM).

  • Measurement: Monitor Absorbance at 340 nm (for NADH) or 450 nm (for WST-1) every 30 seconds for 10 minutes.

Expected Results:

  • 3HB: Rapid, logarithmic increase in absorbance (Vmax achieved within minutes).[1]

  • DMHB: Flatline or negligible slope (comparable to Blank).[1]

Visualizing the Logic

The following diagrams illustrate the structural divergence and the decision tree for differentiation.

DifferentiationLogic Sample Unknown Sample (3HB or DMHB?) MS GC-MS Analysis (TMS Derivatization) Sample->MS Analytical Enzyme BDH1 Kinetic Assay (NAD+ Reduction) Sample->Enzyme Functional MassDiff Molecular Ion Shift MS->MassDiff Result_MS_3HB 3HB: m/z 191 (Standard) MassDiff->Result_MS_3HB Target Mass Result_MS_DMHB DMHB: m/z 219 (+28 Da Shift) MassDiff->Result_MS_DMHB Shifted Mass Activity Monitor A340nm Enzyme->Activity Result_Enz_3HB High Activity (NADH produced) Activity->Result_Enz_3HB Rapid Kinetics Result_Enz_DMHB No Activity (Steric Blockade) Activity->Result_Enz_DMHB Flatline

Figure 1: Analytical Decision Tree. A dual-approach using Mass Spectrometry and Enzymatic Kinetics ensures robust differentiation.

MetabolicFate Substrate_3HB 3-Hydroxybutyrate (3HB) BDH1 Enzyme: BDH1 Substrate_3HB->BDH1 Oxidation Substrate_DMHB 3-Hydroxy-2,2-Dimethylbutyrate (DMHB) Substrate_DMHB->BDH1 Binding Attempt Excretion Excretion / Glucuronidation (Metabolic Dead End) Substrate_DMHB->Excretion Clearance Product_AcAc Acetoacetate BDH1->Product_AcAc Block STERIC BLOCK (No Reaction) BDH1->Block TCA TCA Cycle (ATP Production) Product_AcAc->TCA

Figure 2: Differential Metabolic Fate. The gem-dimethyl group in DMHB prevents biological oxidation, leading to excretion rather than energy production.

Biological Implications for Drug Development

Understanding the distinction is vital for designing metabolically stable analogs .

  • Metabolic Stability: DMHB cannot be degraded by the mitochondrial

    
    -oxidation machinery because the gem-dimethyl group prevents the formation of the required 
    
    
    
    -
    
    
    double bond (there are no
    
    
    -protons to abstract). This makes DMHB an excellent scaffold for designing drugs that mimic the signaling properties of ketone bodies (e.g., HDAC inhibition) without being consumed as fuel.[1]
  • Simvastatin Metabolism: DMHB is a known metabolite of Simvastatin.[1][3] When analyzing patient plasma, researchers must ensure that DMHB peaks are not misidentified as endogenous ketone bodies, which could lead to false interpretations of the patient's metabolic state (e.g., false ketoacidosis).[1]

References

  • Vickers, S., Duncan, C. A., Vyas, K. P., et al. (1991).[1] Metabolic fate of 2,2-dimethylbutyryl moiety of simvastatin in rats: identification of metabolites by gas chromatography/mass spectrometry. Drug Metabolism and Disposition.[1][4]

  • Newman, J. C., & Verdin, E. (2014).[1] Ketone bodies as signaling metabolites.[1] Trends in Endocrinology & Metabolism.[1]

  • Mao, P., et al. (2020).[1] Dissecting the Mechanism of (R)-3-Hydroxybutyrate Dehydrogenase. Biochemistry.[1][5] [1]

  • PubChem Compound Summary. (2023). 3-hydroxy-2,2-dimethylbutanoic acid.[6][7][8] National Center for Biotechnology Information.[1]

Sources

Reference Standard Guide: 3-Hydroxy-2,2-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Context: Simvastatin Metabolite & Impurity Profiling

Executive Summary & Usage Context

3-Hydroxy-2,2-dimethylbutanoic acid (CAS: 29269-83-8), often abbreviated as DMHB , is a critical reference standard used primarily in the metabolic profiling of statins, specifically Simvastatin and Lovastatin . Unlike the primary "Simvastatin Hydroxy Acid" metabolite (which involves the opening of the lactone ring of the parent drug), DMHB represents the hydrolysis product of the 2,2-dimethylbutyryl side chain .

This guide compares available reference standard grades, outlines the specific analytical challenges associated with this aliphatic fragment (low UV absorbance), and provides a validated workflow for its quantification in biological matrices.

Key Applications
  • Metabolite Identification (MetID): Confirmation of the 2,2-dimethylbutyryl moiety cleavage in rodent and human plasma.

  • Impurity Profiling: Monitoring hydrolytic degradation of Simvastatin drug substance.

  • Biosynthetic Research: As a building block for polyketide synthase (PKS) studies.

Comparative Analysis of Reference Standards

For a specialized metabolite like DMHB, "Certified Reference Materials" (CRMs) with ISO 17034 accreditation are rare. Researchers must typically choose between Pharmacopeial-Grade Impurity Standards and Specialized Metabolite Standards .

Table 1: Reference Standard Grade Comparison
FeaturePharmacopeial/Traceable Standard Specialized Metabolite Standard Research Chemical / Building Block
Primary Use GMP Release Testing, Regulatory FilingsDMPK Studies, Bioanalysis (GLP)Early-stage Synthesis, Non-GLP Screening
Purity > 98.0% (Chromatographic)> 95.0% - 97.0%Variable (often >90%)
Assay Value Mass Balance / qNMR (Absolute Content)Area % (Relative Purity)Unverified (often just NMR identity)
Documentation CoA with IR, MS, NMR, TGA, ROI, HPLCCoA with H-NMR, MS, HPLCBasic CoA (H-NMR only)
Traceability Traceable to USP/EP/BP (if listed)Internal Standard QualificationNone
Cost High ($1,500+ / 10 mg)Moderate ($300 - $800 / 10 mg)Low ($50 - $100 / g)
Recommendation Use for GMP Stability Studies Use for Plasma/Urine Quantification Do NOT use for Quantitative Analysis
Expert Insight: The "UV Trap"

Warning: DMHB lacks a strong chromophore. Unlike Simvastatin, which has a conjugated system, DMHB is an aliphatic hydroxy acid.

  • Consequence: Purity claims based solely on HPLC-UV (210 nm or 254 nm) are unreliable for Research Grade materials. Impurities that do not absorb UV will be missed.

  • Requirement: For quantitative work, you must use a standard characterized by qNMR (Quantitative NMR) or GC-FID/MS (after derivatization).

Technical Specifications & Handling

  • Chemical Formula: C₆H₁₂O₃[1]

  • Molecular Weight: 132.16 g/mol [1]

  • Physical State: Viscous oil or low-melting solid (hygroscopic).

  • Solubility: Soluble in Methanol, Acetonitrile, Water.

  • Stability: Susceptible to esterification in alcoholic solvents with acid traces. Store neat at -20°C.

Handling Protocol
  • Equilibration: Allow the vial to reach room temperature in a desiccator before opening to prevent water condensation (the substance is hygroscopic).

  • Weighing: Use an analytical microbalance. Due to its viscous nature, weighing by difference (washing the vial with solvent) is more accurate than direct transfer.

  • Stock Solution: Prepare a 1.0 mg/mL stock in Acetonitrile:Water (50:50) . Avoid pure methanol for long-term storage to prevent methyl ester formation.

Experimental Protocols

Protocol A: LC-MS/MS Quantification (Bioanalysis)

Since DMHB has poor UV absorbance, Mass Spectrometry is the gold standard for detection.

Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ). Ionization: Electrospray Ionization (ESI), Negative Mode (due to the carboxylic acid).

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm) - Critical for retaining polar organic acids.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for retention)

    • 1-6 min: 5% -> 95% B

    • 6-8 min: 95% B

  • Flow Rate: 0.3 mL/min.

MS/MS Transitions (MRM):

  • Precursor Ion: [M-H]⁻ = m/z 131.1

  • Quantifier Product: m/z 87.0 (Loss of CO₂ + H₂?) or m/z 59.0 (Acetone fragment from gem-dimethyl).

    • Note: Optimize collision energy (CE) for the m/z 131.1 -> 59.0 transition, as the gem-dimethyl group is characteristic.

Protocol B: In-House Qualification (qNMR)

If a Certified Reference Material is unavailable, you must qualify your material using Quantitative NMR.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone.

  • Solvent: D₂O or DMSO-d₆.

  • Procedure:

    • Weigh ~10 mg of DMHB standard (W_std) and ~10 mg of IS (W_is) into the same vial. Record weights to 0.001 mg.

    • Dissolve and transfer to NMR tube.

    • Set relaxation delay (d1) to > 5 x T1 (typically 30-60 seconds) to ensure full relaxation.

    • Integrate the gem-dimethyl singlet of DMHB (approx. 1.1 ppm) vs. the singlet of Maleic Acid.[2]

  • Calculation:

    
    
    Where 
    
    
    
    is purity,
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molecular weight,
    
    
    is weight.[3]

Visualization: Simvastatin Metabolic Pathway[5]

This diagram illustrates the specific origin of 3-Hydroxy-2,2-dimethylbutanoic acid (DMHB) within the Simvastatin metabolic landscape.

SimvastatinMetabolism cluster_legend Metabolic Context Simvastatin Simvastatin (Lactone Prodrug) SimvaAcid Simvastatin Acid (Active Form) Simvastatin->SimvaAcid Carboxylesterase (CES1) Hydrolysis Esterase / Hydrolysis (Spontaneous or Enzymatic) Simvastatin->Hydrolysis Side-chain cleavage DMHB 3-Hydroxy-2,2-dimethylbutanoic Acid (DMHB) TARGET ANALYTE Hydrolysis->DMHB Release of side chain CoreFragment Simvastatin Core Diol (Hexahydronaphthalene fragment) Hydrolysis->CoreFragment Remaining core

Caption: Metabolic origin of DMHB via hydrolysis of the Simvastatin ester side-chain.

References

  • Vickers, S., et al. (1990). "Metabolic fate of 2,2-dimethylbutyryl moiety of simvastatin in rats: identification of metabolites by gas chromatography/mass spectrometry." Drug Metabolism and Disposition, 18(4), 476-483. Link

  • Prueksaritanont, T., et al. (2003). "Glucuronidation of Statins in Animals and Humans: A Novel Mechanism of Statin Lactonization." Drug Metabolism and Disposition, 30(5), 505-512. Link

  • European Pharmacopoeia (Ph. Eur.) . "Simvastatin Monograph - Impurity Profiling." Link

  • PubChem Compound Summary . "2,2-Dimethyl-3-hydroxybutyric acid (CID 152984)."[1] Link

  • Karki, R., et al. (2012). "Simvastatin and its degradation products: A review of stability and analytical methods." Journal of Pharmaceutical Analysis. Link

Sources

Safety Operating Guide

3-Hydroxy-2,2-dimethylbutanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Hydroxy-2,2-dimethylbutanoic Acid Proper Disposal Procedures CAS: 29269-83-8 Audience: Researchers, Laboratory Managers, and EHS Professionals.[1]

Executive Safety Summary

Immediate Action Required: Treat 3-Hydroxy-2,2-dimethylbutanoic acid as a Category 1 Eye Irritant and Acute Toxin (Oral) .[1]

As a Senior Application Scientist, I often see disposal protocols fail not because of a lack of regulation, but due to a lack of chemical logic. This compound is a functionalized carboxylic acid.[1][2] While it may appear benign compared to pyrophorics, its dual hydroxy/acid functionality creates specific solubility and reactivity profiles that dictate its waste stream.[1]

Critical Hazard Profile:

  • Signal Word: DANGER

  • Primary Hazard: H318 (Causes serious eye damage).[1]

  • Secondary Hazard: H302 (Harmful if swallowed).[1]

  • Disposal Core Principle: Zero Drain Discharge. This material must be sequestered into organic acid waste streams for high-temperature incineration.[1]

Part 1: Chemical Profile & Physical Properties[1][2][3]

Effective disposal requires understanding the physical state and solubility of the analyte.

PropertyDataOperational Implication
Chemical Name 3-Hydroxy-2,2-dimethylbutanoic acidOfficial manifesting name.[1][2][3]
CAS Number 29269-83-8 Use for waste inventory tracking.[1]
Molecular Weight 132.16 g/mol N/A
Physical State Solid (typically) or Viscous LiquidDictates "Solid" vs. "Liquid" waste stream.[1]
Acidity (pKa) ~4.5 - 4.8 (Estimated)Incompatible with Strong Bases (Exothermic).[1]
Solubility High (Water, Alcohols, DMSO)Mobile in aqueous spills; requires containment.[1]

Part 2: Disposal Decision Logic

The following workflow illustrates the decision-making process for segregating this specific compound. This self-validating system ensures no cross-contamination of incompatible waste streams.[1]

DisposalWorkflow Start Waste Generation: 3-Hydroxy-2,2-dimethylbutanoic acid StateCheck Determine Physical State & Concentration Start->StateCheck SolidPure Pure Solid / Excess Stock StateCheck->SolidPure >90% Purity LiquidSol Solution (HPLC/Reaction Mix) StateCheck->LiquidSol Dissolved Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Trace Residue SolidContainer Segregate: Solid Hazardous Waste (Glass/HDPE Jar) SolidPure->SolidContainer SolventCheck Check Solvent Matrix LiquidSol->SolventCheck DebrisBin Solid Hazardous Waste Bin (Double Bagged) Debris->DebrisBin LabelSolid Label: 'Toxic, Organic Solid' SolidContainer->LabelSolid Manifest Final Disposal: High-Temp Incineration LabelSolid->Manifest AqAcid Aqueous/Acidic Stream (Do NOT mix with Bases) SolventCheck->AqAcid Water/Buffer OrgSolv Organic Solvent Stream (Halogenated vs Non-Halogenated) SolventCheck->OrgSolv MeOH/ACN/DCM AqAcid->Manifest OrgSolv->Manifest DebrisBin->Manifest

Figure 1: Logical segregation workflow for 3-Hydroxy-2,2-dimethylbutanoic acid waste streams.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid (Excess Stock)

Scenario: You have an expired or degraded bottle of the pure substance.[1]

  • PPE Requirement: Nitrile gloves (double-gloved recommended due to acidity), safety goggles (ANSI Z87.1), and lab coat.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1]

    • Why? HDPE is resistant to organic acids and prevents breakage.[1]

  • Transfer: Transfer the solid directly into the waste container. Do not dissolve it in water to "flush it."[1][4]

  • Labeling: Apply a hazardous waste tag immediately.[1]

    • Constituents: "3-Hydroxy-2,2-dimethylbutanoic acid."[1][2][3][5]

    • Hazard Checkbox: Check "Toxic" and "Corrosive" (if pH < 2, otherwise "Irritant").[1]

  • Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers (e.g., nitric acid) and bases (e.g., sodium hydroxide).[1]

Protocol B: Disposal of Liquid Solutions (HPLC Waste/Reaction Mixtures)

Scenario: The compound is dissolved in Methanol, Acetonitrile, or Water.[1]

  • Characterize the Matrix:

    • If Halogenated (e.g., DCM, Chloroform): Dispose in "Halogenated Organic Waste."[1]

    • If Non-Halogenated (e.g., Methanol, Water, DMSO): Dispose in "Non-Halogenated Organic Waste."[1]

  • pH Check (Crucial):

    • If the solution was acidified (pH < 2), ensure the waste container is compatible (glass or chemically resistant plastic).[1]

    • Warning:NEVER mix this acid waste with a "Basic/Caustic" waste stream (e.g., waste containing hydroxides or amines).[1] This will generate heat and potentially pressurize the container.

  • Bulking: Pour into the appropriate carboy using a funnel to prevent splashing.

  • Cap & Vent: Ensure the cap is tight but vented if the waste is evolving gas (unlikely for this stable acid, but good practice).[1]

Protocol C: Spill Cleanup (Emergency Contingency)

Scenario: You dropped a vial containing 5g of the substance.

  • Isolate: Evacuate the immediate area. Mark the zone.

  • Neutralize:

    • Apply a dry soda ash or sodium bicarbonate (baking soda) spill mix over the solid/liquid.[1]

    • Mechanism:[1][6] The base neutralizes the carboxylic acid group (

      
      ).[1]
      
    • Observation: Wait for bubbling (CO2 release) to cease.[1]

  • Collect: Scoop the neutralized paste into a hazardous waste bag/container.

  • Surface Decon: Wipe the surface with water and detergent.[1] Dispose of wipes as hazardous debris.[4]

Part 4: Regulatory Compliance (RCRA & EPA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1]

  • Waste Coding:

    • If the waste solution has a pH

      
       2, it is a D002 (Corrosive)  characteristic waste.[1]
      
    • If the substance is not listed specifically (P or U list), it is generally classified under Process Waste requiring incineration.[1]

  • Satellite Accumulation:

    • Waste must be kept at or near the point of generation.[1]

    • Containers must remain closed except when adding waste (40 CFR 262.15).[1]

References

  • PubChem. (n.d.).[1][2][3] 3-hydroxy-2,2-dimethylbutanoic acid (Compound).[1][2][3][5][7] National Library of Medicine.[1][3] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][8] Hazardous Waste Generators: Satellite Accumulation Areas.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Labels and Pictograms.[1][7] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
3-Hydroxy-2,2-dimethylbutanoic acid
Reactant of Route 2
3-Hydroxy-2,2-dimethylbutanoic acid

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.